Tat-NR2B9c TFA
Description
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Properties
Molecular Formula |
C107H189F3N42O32 |
|---|---|
Molecular Weight |
2632.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C105H188N42O30.C2HF3O2/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56;3-2(4,5)1(6)7/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128);(H,6,7)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1 |
InChI Key |
ZTLUQAFFPNSALN-OFWLNFCRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tat-NR2B9c TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tat-NR2B9c TFA is a neuroprotective peptide that has garnered significant interest for its therapeutic potential in neurological disorders, particularly ischemic stroke. This document provides a comprehensive overview of its mechanism of action, focusing on its role as a selective inhibitor of the postsynaptic density-95 (PSD-95) protein. By disrupting the interaction between PSD-95 and the NMDA receptor, specifically the NR2B subunit, this compound uncouples the receptor from downstream neurotoxic signaling pathways. This guide details the molecular interactions, signaling cascades, and functional outcomes of this compound administration, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.
Core Mechanism of Action: Disruption of the PSD-95/NMDA Receptor Complex
The primary mechanism of action of this compound is its function as a potent and selective inhibitor of the postsynaptic density-95 (PSD-95) protein.[1][2] Tat-NR2B9c is a 20-amino acid peptide that includes a cell-penetrating peptide sequence from the HIV Tat protein, enabling its translocation across the blood-brain barrier and neuronal membranes. The core inhibitory function resides in the C-terminal nine amino acids, which mimic the C-terminus of the NMDA receptor subunit NR2B, allowing it to competitively bind to the PDZ domains of PSD-95.[2][3]
This competitive binding disrupts the scaffolding function of PSD-95, specifically uncoupling it from the NMDA receptor and neuronal nitric oxide synthase (nNOS).[1][2][4] Under excitotoxic conditions, such as those occurring during a stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium ions, which, through the PSD-95/nNOS complex, leads to the production of nitric oxide (NO) and other neurotoxic species.[2][4] this compound effectively severs this link, thereby mitigating the downstream neurotoxic cascade without interfering with the normal ion channel function of the NMDA receptor.[3]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The efficacy of this compound in disrupting these protein-protein interactions has been quantified in several studies. The following table summarizes the key binding affinities (EC50) and inhibitory concentrations (IC50) reported in the literature.
| Target Interaction | Parameter | Reported Value(s) | Reference(s) |
| Binding to PSD-95 PDZ Domains | |||
| PSD-95 PDZ Domain 1 (PSD-95d1) | EC50 | 670 nM (0.67 µM) | [1] |
| PSD-95 PDZ Domain 2 (PSD-95d2) | EC50 | 6.7 nM | [1] |
| Inhibition of Protein-Protein Interactions | |||
| PSD-95 / NR2A binding | IC50 | 0.5 µM | [1] |
| PSD-95 / NR2B binding | IC50 | ~8 µM | [1] |
| PSD-95 / NR2C binding | IC50 | 0.75 µM | [1] |
| PSD-95 / nNOS interaction | IC50 | ~0.2 µM | [1] |
Downstream Signaling Pathways Modulated by this compound
By uncoupling PSD-95 from the NMDA receptor and nNOS, this compound significantly impacts downstream signaling pathways implicated in neuronal damage.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
Overactivation of NMDA receptors is known to trigger the p38 MAPK signaling pathway, which plays a crucial role in apoptotic cell death. Studies have shown that this compound can decrease the NMDA-induced activation of p38 MAPK in neuronal tissues.[1] This inhibitory effect on the p38 pathway is a key component of the neuroprotective action of the peptide.
Attenuation of NADPH Oxidase-Mediated Superoxide (B77818) Production
Recent evidence has highlighted an additional neuroprotective mechanism of this compound involving the reduction of oxidative stress. The peptide has been shown to prevent the NMDA-induced activation of neuronal NADPH oxidase (NOX), thereby blocking the production of superoxide radicals.[2][4][5] This effect is mediated by preventing the phosphorylation of p47phox, a critical step in the assembly and activation of the NOX2 complex.[2] This action is independent of its effect on NO production and further contributes to its neuroprotective profile by reducing the formation of damaging reactive oxygen species.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound. These are generalized and may require optimization for specific experimental conditions.
Co-Immunoprecipitation to Assess PSD-95/NMDA-R Interaction
Objective: To determine if this compound disrupts the interaction between PSD-95 and its binding partners (e.g., NR2B, nNOS) in neuronal cells.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons)
-
This compound and control peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PSD-95 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-NR2B, anti-nNOS, anti-PSD-95)
Procedure:
-
Cell Treatment: Treat neuronal cultures with this compound or a control peptide at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysates with an anti-PSD-95 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NR2B, nNOS, and PSD-95 to detect the co-immunoprecipitated proteins.
Assay for p38 MAPK Activation
Objective: To measure the effect of this compound on NMDA-induced phosphorylation of p38 MAPK.
Materials:
-
Neuronal cell culture
-
NMDA
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-p38, anti-total-p38)
Procedure:
-
Cell Treatment: Pre-treat neuronal cultures with this compound before stimulating with NMDA.
-
Cell Lysis: Lyse the cells at various time points after NMDA stimulation.
-
Western Blot Analysis: Perform Western blotting on the cell lysates using antibodies that specifically recognize the phosphorylated (active) form of p38 and the total p38 protein (as a loading control).
-
Quantification: Densitometrically quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Measurement of Superoxide Production
Objective: To assess the impact of this compound on NMDA-induced superoxide production.
Materials:
-
Neuronal cell culture
-
NMDA
-
This compound
-
Dihydroethidium (DHE) or other superoxide-sensitive fluorescent probes
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Pre-treat neuronal cultures with this compound.
-
Probe Loading: Load the cells with DHE.
-
Stimulation: Stimulate the cells with NMDA.
-
Fluorescence Measurement: Measure the fluorescence intensity, which corresponds to the level of superoxide, using a fluorescence microscope or plate reader. An increase in fluorescence indicates superoxide production.
Conclusion
This compound represents a targeted therapeutic strategy that mitigates the neurotoxic downstream signaling of NMDA receptor overactivation without affecting its fundamental physiological functions. Its primary mechanism of action, the disruption of the PSD-95/NMDA receptor complex, leads to the inhibition of key neurotoxic pathways, including the nNOS-mediated production of nitric oxide, the p38 MAPK apoptotic cascade, and the NADPH oxidase-driven generation of superoxide. The detailed understanding of its molecular interactions and downstream effects, as outlined in this guide, is crucial for the ongoing research and development of this promising neuroprotective agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tat-NR2B9c prevents excitotoxic neuronal superoxide production [escholarship.org]
Tat-NR2B9c TFA: A Technical Guide to its Neuroprotective Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Tat-NR2B9c TFA (also known as NA-1 or nerinetide) signaling pathway and its role in neuroprotection. Tat-NR2B9c is a peptide therapeutic that has shown promise in mitigating neuronal damage following ischemic events, such as stroke.[1][2][3] This document details the molecular mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action: Decoupling Excitotoxicity
Tat-NR2B9c exerts its neuroprotective effects by targeting the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density-95 (PSD-95) protein.[2][4][5] During an ischemic event, excessive glutamate (B1630785) release leads to overactivation of NMDARs, resulting in a massive influx of calcium ions (Ca2+) into the neuron. This excitotoxic cascade is a primary driver of neuronal cell death.
PSD-95 is a scaffolding protein that links the NR2B subunit of the NMDAR to downstream neurotoxic signaling molecules, most notably neuronal nitric oxide synthase (nNOS).[1][5] This physical coupling is crucial for the efficient activation of nNOS in response to NMDAR-mediated calcium influx, leading to the production of nitric oxide (NO) and subsequent formation of damaging reactive nitrogen species.[1][5]
Tat-NR2B9c is a 20-amino-acid peptide that includes a protein transduction domain from the HIV Tat protein, allowing it to cross cell membranes.[6] The core of the peptide mimics the C-terminal domain of the NR2B subunit, enabling it to competitively bind to the PDZ domains of PSD-95.[5] This action effectively uncouples NMDARs from PSD-95 and its associated death-signaling proteins, thereby disrupting the excitotoxic cascade without interfering with the normal ion channel function of the NMDAR.[2]
Signaling Pathway Diagram
The following diagram illustrates the neuroprotective signaling pathway of this compound.
Caption: Tat-NR2B9c neuroprotective signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to the binding affinity and efficacy of Tat-NR2B9c.
Table 1: Binding Affinity and IC50 Values
| Target Interaction | Metric | Value | Reference |
| PSD-95 PDZ domain 2 (PSD-95d2) | EC50 | 6.7 nM | [7][8][9] |
| PSD-95 PDZ domain 1 (PSD-95d1) | EC50 | 670 nM | [7][8][9] |
| NR2A binding to PSD-95 | IC50 | 0.5 µM | [7][8][9] |
| NR2B binding to PSD-95 | IC50 | 8 µM | [7][8][9] |
| nNOS/PSD-95 interaction | IC50 | ~0.2 µM | [8] |
Table 2: In Vivo Efficacy in Animal Models of Stroke
| Animal Model | Treatment Protocol | Key Finding | Reference |
| Rat (transient MCAO) | 3 nmol/g, IV, 1 hour post-occlusion | 67% reduction in total cerebral infarction volume | [10] |
| Mouse (60 min tMCAO) | 10 nmol/g, IV, at reperfusion | 26% reduction in infarct volume | [11][12] |
| Non-human Primate (embolic stroke) | IV administration post-stroke onset | Significantly reduced number and volume of strokes | [6][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the neuroprotective effects of Tat-NR2B9c.
Co-Immunoprecipitation (Co-IP) to Assess PSD-95/NR2B Interaction
This protocol is designed to determine if Tat-NR2B9c disrupts the interaction between PSD-95 and the NR2B subunit of the NMDAR in a cellular or tissue context.
1. Lysate Preparation:
-
Culture primary cortical neurons or use brain tissue homogenates.
-
Treat with Tat-NR2B9c or a control peptide for a specified duration.
-
Lyse cells/tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for PSD-95 overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
3. Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the NR2B subunit and PSD-95.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduced amount of co-immunoprecipitated NR2B in the Tat-NR2B9c treated samples indicates a disruption of the interaction.[4]
In Vivo Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is a widely used method to induce focal cerebral ischemia and assess the efficacy of neuroprotective agents.
1. Animal Preparation:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat).
-
Monitor and maintain physiological parameters (body temperature, heart rate, blood pressure).
2. Occlusion:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow.
3. Reperfusion and Treatment:
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[10]
-
Administer Tat-NR2B9c or vehicle intravenously at the time of reperfusion or at a specified time post-reperfusion.[11][12]
4. Outcome Assessment:
-
Perform neurological scoring at various time points post-tMCAO.
-
At the study endpoint (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
-
Quantify the infarct volume using image analysis software. A smaller infarct volume in the Tat-NR2B9c treated group indicates neuroprotection.[11][12]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of Tat-NR2B9c.
Caption: In vivo efficacy testing workflow.
Conclusion
This compound represents a targeted therapeutic approach to neuroprotection by specifically uncoupling NMDARs from excitotoxic signaling pathways mediated by PSD-95. The data presented in this guide highlight its potent and selective mechanism of action, with demonstrated efficacy in preclinical models of ischemic stroke. The detailed experimental protocols provide a framework for further investigation and validation of this promising neuroprotective agent. As research continues, a deeper understanding of the Tat-NR2B9c signaling pathway will be instrumental in the development of novel therapies for stroke and other neurological disorders characterized by excitotoxicity.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Mechanism of Tat-NR2B9c TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tat-NR2B9c TFA is a promising neuroprotective peptide that has demonstrated significant therapeutic potential in preclinical and clinical studies of ischemic stroke and other neurological disorders. This technical guide provides an in-depth overview of the core function of this compound in neuronal cells, its mechanism of action, and the key experimental methodologies used to elucidate its effects. The peptide is designed to uncouple the N-methyl-D-aspartate receptor (NMDAR) from downstream excitotoxic signaling pathways by specifically targeting the interaction between the NR2B subunit of the NMDAR and the postsynaptic density-95 (PSD-95) protein. This targeted disruption mitigates neuronal damage without interfering with the normal physiological function of the NMDAR, representing a significant advancement in the development of neuroprotective therapeutics.
Introduction
Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a central mechanism of neuronal injury in ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate receptor, plays a pivotal role in mediating excitotoxic cell death. Upon excessive stimulation by glutamate, NMDARs facilitate a massive influx of calcium (Ca2+), which in turn activates a cascade of neurotoxic intracellular signaling pathways.
A key mediator of NMDAR-induced excitotoxicity is the scaffolding protein postsynaptic density-95 (PSD-95). PSD-95 physically links the NMDAR to downstream signaling molecules, most notably neuronal nitric oxide synthase (nNOS). This proximity allows for efficient Ca2+-dependent activation of nNOS, leading to the production of nitric oxide (NO) and subsequent formation of damaging reactive nitrogen species.
This compound is a synthetic peptide designed to disrupt the specific interaction between the C-terminus of the NR2B subunit of the NMDAR and the PDZ domains of PSD-95. The peptide consists of two key components:
-
NR2B9c: A nine-amino-acid sequence derived from the C-terminus of the NR2B subunit that competitively binds to the PDZ domains of PSD-95.
-
Tat: A cell-penetrating peptide derived from the HIV-1 trans-activator of transcription protein, which facilitates the entry of NR2B9c into neurons.
By uncoupling the NMDAR from PSD-95, this compound selectively inhibits the excitotoxic signaling cascade without affecting the ion channel function of the NMDAR, thereby preserving its role in normal synaptic transmission and plasticity.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the PSD-95/NR2B protein-protein interaction. This targeted intervention leads to the uncoupling of NMDARs from downstream neurotoxic signaling pathways.
Inhibition of the PSD-95/nNOS Complex
Under excitotoxic conditions, the influx of Ca2+ through NMDARs activates nNOS, which is brought into close proximity to the receptor by PSD-95. The resulting production of NO contributes significantly to neuronal damage. This compound competitively binds to the PDZ domains of PSD-95, displacing the NR2B subunit and disrupting the formation of the NMDAR/PSD-95/nNOS signaling complex[1][2][3][4]. This disruption prevents the efficient activation of nNOS in response to NMDAR-mediated Ca2+ influx, thereby reducing NO production and its neurotoxic consequences[3][5].
Attenuation of Downstream Stress Pathways
Beyond the direct inhibition of nNOS activation, the uncoupling of PSD-95 from the NMDAR by this compound also modulates other downstream pro-death signaling pathways. Notably, it has been shown to decrease the activation of p38 mitogen-activated protein kinase (MAPK), a key mediator of apoptotic and inflammatory responses in neurons[1][2][6]. However, it does not appear to affect the activation of the c-Jun N-terminal kinase (JNK) pathway, another stress-activated kinase[1][2].
Reduction of Oxidative Stress
Recent evidence suggests that this compound also plays a role in mitigating oxidative stress. Besides inhibiting NO production, it has been shown to prevent the NMDA-induced activation of neuronal NADPH oxidase, a major source of superoxide (B77818) radicals in neurons[3][7][8]. By blocking the production of both nitric oxide and superoxide, this compound effectively reduces the formation of the highly reactive and neurotoxic peroxynitrite radical.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of Tat-NR2B9c.
| Target Interaction | Parameter | Value | Reference(s) |
| PSD-95 PDZ Domain 2 (PSD-95d2) | EC50 | 6.7 nM | [1][6][9] |
| PSD-95 PDZ Domain 1 (PSD-95d1) | EC50 | 670 nM | [1][6][9] |
Table 1: Binding Affinity of Tat-NR2B9c for PSD-95 PDZ Domains
| Inhibited Interaction | Parameter | Value | Reference(s) |
| NR2A binding to PSD-95 | IC50 | 0.5 µM | [1][2][9] |
| NR2B binding to PSD-95 | IC50 | ~8 µM | [1][2][9] |
| nNOS interaction with PSD-95 | IC50 | ~0.2 µM | [1][2][9] |
Table 2: Inhibitory Concentrations of Tat-NR2B9c for PSD-95 Interactions
| Animal Model | Tat-NR2B9c Dose | Effect | Reference(s) |
| Rat (transient MCAO) | 3 nmol/g (i.v.) | 67% reduction in total infarct volume | [10] |
| Mouse (tMCAO) | 10 nmol/g (i.v.) | ~26% reduction in infarct volume | [1][11] |
| Non-human Primate (embolic stroke) | N/A | Significantly reduced number and volume of strokes | [3][6] |
Table 3: In Vivo Efficacy of Tat-NR2B9c in Stroke Models
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Key Experimental Methodologies
Co-Immunoprecipitation (Co-IP) and Western Blotting
Objective: To demonstrate that this compound disrupts the interaction between PSD-95 and the NR2B subunit of the NMDAR in neuronal cells.
Principle: Co-IP is used to isolate a specific protein (the "bait," e.g., PSD-95) from a cell lysate, along with any proteins that are bound to it (the "prey," e.g., NR2B). Western blotting is then used to detect the presence of the prey protein in the immunoprecipitated complex.
General Protocol:
-
Cell Culture and Treatment: Primary neuronal cultures or neuronal cell lines are treated with this compound or a control peptide for a specified duration.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The lysate is centrifuged to remove cellular debris.
-
Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for the bait protein (e.g., anti-PSD-95) to form an antibody-antigen complex. This complex is then captured by adding Protein A/G beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with an antibody specific for the prey protein (e.g., anti-NR2B). The presence and intensity of the corresponding band indicate the extent of the protein-protein interaction. A decrease in the NR2B band in the PSD-95 immunoprecipitate from this compound-treated cells compared to control-treated cells would indicate disruption of the interaction.
In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
Objective: To evaluate the neuroprotective efficacy of this compound in a clinically relevant animal model of ischemic stroke.
Principle: The MCAO model involves the temporary or permanent occlusion of the middle cerebral artery, which supplies blood to a large portion of the cerebral hemisphere. This induces focal cerebral ischemia and results in an infarct (an area of dead tissue) that can be measured.
General Protocol (for transient MCAO in rodents):
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized.
-
Surgical Procedure: A small incision is made in the neck to expose the common carotid artery. A filament is inserted into the internal carotid artery and advanced to the origin of the middle cerebral artery to block blood flow.
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
This compound Administration: this compound or a vehicle control is typically administered intravenously at a specific time point, often at the time of reperfusion.
-
Neurological Assessment: At various time points after surgery, the animal's neurological deficits are assessed using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24-48 hours), the animal is euthanized, and the brain is removed. The brain is sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC), which stains viable tissue red, leaving the infarcted tissue white. The infarct volume is then quantified. A reduction in infarct volume in the this compound-treated group compared to the control group indicates a neuroprotective effect.
Electrophysiology
Objective: To assess the effect of this compound on the normal synaptic function of NMDARs.
Principle: Whole-cell patch-clamp recordings from neurons in brain slices allow for the direct measurement of synaptic currents mediated by NMDARs.
General Protocol:
-
Brain Slice Preparation: Acute brain slices containing the region of interest (e.g., hippocampus) are prepared from rodents.
-
Patch-Clamp Recording: A glass micropipette is used to form a tight seal with the membrane of a neuron, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
-
Stimulation and Recording: Electrical stimulation of afferent pathways is used to evoke synaptic responses. NMDAR-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated.
-
Drug Application: this compound is bath-applied to the brain slice, and NMDAR-mediated EPSCs are recorded before and after drug application.
-
Analysis: The amplitude and kinetics of the NMDAR-mediated EPSCs are analyzed. A lack of significant change in these parameters in the presence of this compound would indicate that the peptide does not interfere with the normal ion channel function of the NMDAR.
Conclusion and Future Directions
This compound represents a novel and highly specific approach to neuroprotection. By targeting the protein-protein interaction between the NMDAR and PSD-95, it effectively uncouples the receptor from downstream excitotoxic signaling cascades while preserving its essential physiological functions. The data from in vitro and in vivo studies strongly support its mechanism of action and demonstrate its therapeutic potential for ischemic stroke and potentially other neurological disorders characterized by excitotoxicity.
Future research will likely focus on further elucidating the full spectrum of signaling pathways modulated by this compound, optimizing its delivery to the central nervous system, and exploring its efficacy in a broader range of neurological and psychiatric conditions where NMDAR dysfunction is implicated. The continued investigation of this promising therapeutic agent holds the potential to provide a much-needed breakthrough in the treatment of devastating neurological disorders.
References
- 1. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of ischemic brain damage by perturbing NMDA receptor- PSD-95 protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Tat-NR2B9c: A PSD-95 Inhibitor for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tat-NR2B9c, also known as NA-1 or by its brand name Nerinetide, is a neuroprotective peptide that has garnered significant attention for its potential in treating ischemic stroke and other neurological disorders. This peptide acts as a potent inhibitor of the postsynaptic density-95 (PSD-95) protein, a critical scaffolding protein in the postsynaptic density of excitatory synapses. By disrupting the interaction between PSD-95 and the NMDA receptor, specifically the NR2B subunit, Tat-NR2B9c uncouples the NMDA receptor from downstream excitotoxic signaling pathways, thereby reducing neuronal damage. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to Tat-NR2B9c. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of neuroprotection.
Introduction: The Rationale for Targeting PSD-95 in Excitotoxicity
Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal death in ischemic stroke and other neurological conditions. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in this process. Excessive activation of the NMDA receptor leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal death.
Postsynaptic density-95 (PSD-95) is a scaffolding protein that anchors NMDA receptors at the synapse and links them to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS). The formation of a trimeric complex between the NR2B subunit of the NMDA receptor, PSD-95, and nNOS is a critical step in the excitotoxic cascade, leading to the production of neurotoxic levels of nitric oxide (NO). Tat-NR2B9c was designed to specifically disrupt this interaction, thereby preventing the downstream neurotoxic signaling without directly blocking the ion channel function of the NMDA receptor, which is crucial for normal synaptic transmission.
The Discovery and Development of Tat-NR2B9c
The development of Tat-NR2B9c, or Nerinetide, has been a multi-decade endeavor, originating from foundational research into the mechanisms of neuronal cell death in the 1990s.[1] Dr. Michael Tymianski's laboratory identified the pivotal role of the PSD-95 protein in mediating stroke damage in 1999.[1] This discovery paved the way for the development of molecules that could inhibit PSD-95.[1]
The initial version of what would become Nerinetide was developed in 2002, demonstrating the ability to block the PSD-95 protein and reduce stroke-related damage in preclinical models.[1] This led to the establishment of NoNO Inc. in 2003, a biotechnology company focused on the continued development of PSD-95 inhibitors.[1]
Subsequent years saw extensive research into the properties and mechanisms of action of these inhibitors.[1] A significant breakthrough in the preclinical evaluation of Tat-NR2B9c came from studies in gyrencephalic nonhuman primates, which have a brain structure more similar to humans.[2] These studies, which mimicked clinical trial protocols, showed that Tat-NR2B9c significantly reduced the number and volume of strokes.[2] This successful preclinical validation was a crucial step in bridging the translational gap from animal models to human clinical trials.[2] The culmination of this extensive research was the Phase III ESCAPE-NA-1 clinical trial, the results of which were published in The Lancet in 2020.[1]
Mechanism of Action
Tat-NR2B9c is a chimeric peptide composed of two key domains:
-
The Tat peptide: Derived from the trans-activator of transcription (Tat) protein of the human immunodeficiency virus (HIV), this cell-penetrating peptide facilitates the entry of Tat-NR2B9c across the blood-brain barrier and into neurons.
-
The NR2B9c peptide: This is a nine-amino-acid sequence corresponding to the C-terminus of the NMDA receptor subunit NR2B. This sequence is the binding site for the PDZ domains of PSD-95.
By competitively binding to the PDZ domains of PSD-95, the NR2B9c portion of the peptide disrupts the interaction between PSD-95 and the NR2B subunit of the NMDA receptor.[3][4][5] This uncoupling has several key downstream effects:
-
Inhibition of nNOS activation: By dissociating PSD-95 from the NMDA receptor, Tat-NR2B9c prevents the Ca2+-dependent activation of nNOS that is tethered to the complex. This leads to a reduction in the production of nitric oxide (NO), a key mediator of excitotoxicity.[6]
-
Reduction of superoxide (B77818) production: Tat-NR2B9c has also been shown to prevent NMDA-induced activation of neuronal NADPH oxidase, thereby blocking the production of superoxide.[6][7][8] The simultaneous reduction of both NO and superoxide is critical, as their reaction forms the highly damaging peroxynitrite radical.
-
Modulation of downstream signaling pathways: Tat-NR2B9c has been shown to decrease the activation of p38 mitogen-activated protein kinase (MAPK), a pro-apoptotic signaling molecule, without affecting the activation of JNK.[3][4]
The signaling pathway illustrating the mechanism of action of Tat-NR2B9c is depicted below:
Caption: Signaling pathway of Tat-NR2B9c mediated neuroprotection.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of Tat-NR2B9c.
Table 1: Binding Affinity of Tat-NR2B9c for PSD-95 Domains
| PSD-95 Domain | EC50 | Reference |
| PSD-95d1 | 670 nM (0.67 µM) | [3][4][5] |
| PSD-95d2 | 6.7 nM | [3][4][5] |
Table 2: Inhibitory Concentrations (IC50) of Tat-NR2B9c
| Interaction Disrupted | IC50 | Reference |
| NR2A binding to PSD-95 | 0.5 µM | [3][4] |
| NR2B binding to PSD-95 | ~8 µM | [3][4] |
| NR2C binding to PSD-95 | 0.75 µM | [3][4] |
| nNOS/PSD-95 interaction | ~0.2 µM | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of Tat-NR2B9c.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used animal model of focal cerebral ischemia that mimics human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament suture with a silicone-coated tip
-
Microvascular clips
-
Surgical microscope
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
For transient MCAO, leave the suture in place for a predetermined time (e.g., 60 or 90 minutes) before withdrawing it to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision and allow the animal to recover.
Infarct Volume Assessment using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Formalin solution (10%)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 hours), euthanize the rat and perfuse the brain with cold saline.
-
Carefully remove the brain and place it in a brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red due to the reduction of TTC by mitochondrial dehydrogenases, while infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and use image analysis software to quantify the infarct volume as a percentage of the total brain volume.
Co-Immunoprecipitation (Co-IP) to Assess PSD-95/NR2B Interaction
Co-IP is used to determine if two proteins interact in a complex within a cell lysate.
Materials:
-
Brain tissue from control and Tat-NR2B9c-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PSD-95
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against PSD-95 and NR2B
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against PSD-95 overnight at 4°C.
-
Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against both PSD-95 and NR2B. The presence of NR2B in the immunoprecipitate indicates an interaction with PSD-95.
The logical workflow for these experimental protocols is illustrated in the following diagram:
Caption: A typical experimental workflow for evaluating Tat-NR2B9c.
Conclusion and Future Directions
Tat-NR2B9c represents a promising neuroprotective agent with a well-defined mechanism of action. By specifically targeting the excitotoxic signaling cascade downstream of the NMDA receptor, it offers a more targeted therapeutic approach compared to broad-spectrum NMDA receptor antagonists, which have been hampered by significant side effects. The extensive preclinical data, particularly from non-human primate models, and the progression to clinical trials underscore the potential of this PSD-95 inhibitor.
Future research will likely focus on optimizing the therapeutic window for Tat-NR2B9c administration, exploring its efficacy in other neurological disorders characterized by excitotoxicity, and potentially developing small-molecule inhibitors of the PSD-95/NR2B interaction with improved pharmacokinetic properties. The continued investigation of Tat-NR2B9c and other PSD-95 inhibitors holds significant promise for the development of effective treatments for stroke and other devastating neurological conditions.
References
- 1. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Investigating the neuroprotective effects of Tat-NR2B9c TFA in stroke models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that has shown significant promise in preclinical and clinical studies for the treatment of acute ischemic stroke.[1][2] This peptide is designed to mitigate the excitotoxic cascade initiated by cerebral ischemia, a key contributor to neuronal death.[1][3] This technical guide provides a comprehensive overview of the neuroprotective effects of Tat-NR2B9c in various stroke models, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.
Mechanism of Action
Tat-NR2B9c exerts its neuroprotective effects by targeting the protein-protein interactions downstream of N-methyl-D-aspartate receptor (NMDAr) activation.[1] Specifically, it disrupts the coupling of NMDArs to deleterious signaling pathways mediated by the scaffolding protein postsynaptic density-95 (PSD-95).[1][3]
The peptide consists of two key components:
-
Tat: A cell-penetrating peptide derived from the HIV trans-activator of transcription, which facilitates its entry into neurons.[4]
-
NR2B9c: A nine-amino-acid sequence corresponding to the C-terminus of the GluN2B (formerly NR2B) subunit of the NMDAr. This sequence competitively inhibits the binding of PSD-95 to the NMDAr.[1][3]
By binding to PSD-95, Tat-NR2B9c uncouples the NMDAr from neuronal nitric oxide synthase (nNOS), thereby preventing the production of nitric oxide (NO), a key molecule in the excitotoxic cascade.[1][3] Furthermore, recent studies have revealed that Tat-NR2B9c also blocks the NMDA-induced activation of neuronal NADPH oxidase, preventing the production of superoxide (B77818).[3][5] This dual action on both NO and superoxide production is believed to be central to its neuroprotective efficacy, as the combination of these molecules forms the highly damaging peroxynitrite radical.[3]
The peptide has been shown to reduce the association of PSD-95 with GluN2B and decrease NMDA-induced activation of p38 MAP kinase.[6][7] Importantly, this targeted disruption of excitotoxic signaling does not interfere with the normal synaptic function of NMDArs.[1]
Signaling Pathway of Tat-NR2B9c Action
Efficacy in Preclinical Stroke Models
Tat-NR2B9c has demonstrated robust neuroprotective effects across a range of animal models of ischemic stroke.
In Vitro and Rodent Models
In cultured cortical neurons, Tat-NR2B9c effectively protects against excitotoxicity.[1] In rodent models of stroke, particularly the middle cerebral artery occlusion (MCAO) model, Tat-NR2B9c has been shown to significantly reduce infarct volumes and improve long-term neurobehavioral outcomes, even when administered up to 3 hours after the ischemic insult.[1] Delayed administration in the subacute phase (starting at day 4) in rats has also been shown to promote functional recovery, neurogenesis, and increase dendritic spine density.[8]
| Animal Model | Ischemia Duration | Tat-NR2B9c Dose | Key Findings | Reference |
| Rat (transient MCAO) | 90 min | Not specified | >50% reduction in infarct volume. | [9] |
| Rat (transient or permanent MCAO) | Not specified | Not specified | Significant reduction in infarct volume and improved long-term neurobehavioral outcomes when administered 3 hours post-insult. | [1] |
| Mouse (transient MCAO) | 60 min | 10 nmol/g | 26.0% reduction in infarct volume. | [9][10] |
| Mouse (transient MCAO) | 30 min | 10 nmol/g | 24.5% reduction in infarct volume (not statistically significant). | [9][10] |
Note: Efficacy in mice was found to be dose-dependent, with a dose of 3 nmol/g being ineffective, highlighting the importance of dose translation between species.[9][10]
Non-Human Primate Models
To bridge the translational gap between rodent studies and human clinical trials, Tat-NR2B9c was evaluated in gyrencephalic non-human primates.[11][12] In a model mimicking embolic strokes that can occur during endovascular aneurysm repair, primates treated with Tat-NR2B9c after the onset of stroke showed a significant reduction in both the number and volume of strokes as visualized by MRI.[11][12] In macaques subjected to MCAO, treatment with Tat-NR2B9c 3 hours after onset resulted in a significant reduction in infarct size and improved neurobehavioral scores.[1]
| Animal Model | Stroke Induction | Tat-NR2B9c Administration | Key Findings | Reference |
| Cynomolgus Macaques | Embolic strokes (iatrogenic) | Post-stroke onset | Significantly reduced number and volume of strokes. | [11][12] |
| Macaques | MCAO | 3 hours post-MCAO | Significant reduction in infarct size and improved neurobehavioral assessment. | [1] |
Clinical Trials
The promising preclinical data led to the investigation of Tat-NR2B9c (rebranded as NA-1) in human clinical trials.[1] The ENACT (Efficacy and Safety of NA-1 in patients with iatrogenic stroke after endovascular aneurysm repair) Phase 2 trial investigated NA-1 in patients undergoing endovascular repair of intracranial aneurysms, a procedure with a known risk of iatrogenic stroke.[13][14]
| Trial Name | Phase | Patient Population | Key Findings | Reference |
| ENACT | 2 | Patients undergoing endovascular aneurysm repair | NA-1 was safe and well-tolerated. Patients in the NA-1 group had fewer ischemic infarcts compared to the placebo group. No significant difference in the total volume of lesions was observed. | [13][14] |
| ESCAPE-NA1 | 3 | Patients with acute ischemic stroke undergoing endovascular thrombectomy | Designed to determine the safety and efficacy of NA-1 in reducing global disability. | [2][15] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents and larger animals.
-
Anesthesia: The animal is anesthetized.
-
Incision: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is ligated and dissected distally. The CCA and ICA are temporarily clamped.
-
Filament Insertion: A small incision is made in the ECA stump, and a silicon-coated monofilament is inserted and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion Period: The filament is left in place for a predetermined duration (e.g., 30, 60, or 90 minutes) to induce transient ischemia. For permanent MCAO, the filament is not removed.
-
Reperfusion: For transient MCAO, the filament is withdrawn to allow blood flow to resume.
-
Closure: The incision is closed, and the animal is allowed to recover.
-
Tat-NR2B9c Administration: The peptide or placebo is typically administered intravenously at a specified time point before, during, or after the MCAO procedure.
-
Outcome Assessment: Infarct volume is assessed at a later time point (e.g., 24 or 48 hours) using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining or MRI. Neurological function is evaluated using standardized behavioral tests.
Experimental Workflow for MCAO Studies
In Vitro Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons are cultured.
-
Treatment: Neurons are pre-incubated with Tat-NR2B9c or a control peptide for a specified duration (e.g., 15 minutes).[3]
-
NMDA Exposure: NMDA is added to the culture medium to induce excitotoxicity.
-
Incubation: The cells are incubated for a set period (e.g., 30 minutes with NMDA).[3]
-
Washout and Recovery: The NMDA-containing medium is replaced with fresh medium, and the neurons are allowed to recover for 24 hours.[3]
-
Viability Assessment: Cell viability is assessed by counting live and dead neurons, often using fluorescent dyes like calcein-AM (for live cells) and Hoechst 33258 (for dead cells).[3]
Conclusion
Tat-NR2B9c (NA-1) represents a promising neuroprotective agent for acute ischemic stroke. Its targeted mechanism of action, which uncouples NMDArs from downstream excitotoxic signaling pathways involving both nitric oxide and superoxide production, has been validated in numerous preclinical models.[1][3] The successful translation from rodent to non-human primate models, and subsequently into human clinical trials, underscores its potential as a therapeutic intervention.[1][11][13] Further research and the outcomes of ongoing clinical trials will be crucial in determining its ultimate role in the clinical management of stroke.
References
- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tat-NR2B9c TFA | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Delayed Administration of Tat-HA-NR2B9c Promotes Recovery After Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of NA-1 in patients with iatrogenic stroke after endovascular aneurysm repair (ENACT): a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to Tat-NR2B9c TFA: Mechanism, Efficacy, and Experimental Validation in Disrupting the PSD-95/NMDA Receptor Complex
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: In the landscape of neuroprotection, particularly concerning ischemic stroke, excitotoxicity mediated by the N-methyl-D-aspartate receptor (NMDAR) remains a primary therapeutic target. However, direct antagonism of NMDARs often leads to unacceptable side effects due to the receptor's critical role in normal synaptic function. The peptide Tat-NR2B9c TFA (also known as NA-1) represents a sophisticated, targeted approach that circumvents this issue. It is designed to uncouple NMDARs from downstream neurotoxic signaling pathways without blocking the receptor's ion channel function. This is achieved by specifically disrupting the interaction between the NMDAR subunit GluN2B and the scaffolding protein Postsynaptic Density-95 (PSD-95). This guide provides a detailed overview of the mechanism of action, quantitative efficacy, and key experimental methodologies used to validate Tat-NR2B9c's function.
The PSD-95/NMDA Receptor Complex: A Hub for Excitotoxic Signaling
Under pathological conditions like ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of NMDARs. This triggers a massive influx of Calcium (Ca²⁺), initiating a cascade of neurotoxic events. The scaffolding protein PSD-95 is a critical mediator in this process.[1] It physically links the C-terminal tail of the NMDAR's GluN2B (formerly NR2B) subunit to downstream enzymes, most notably neuronal nitric oxide synthase (nNOS).[1][2] This proximity allows the Ca²⁺ influx through the NMDAR to efficiently activate nNOS, leading to the production of nitric oxide (NO) and subsequent formation of peroxynitrite and other reactive oxygen species that cause neuronal damage.[1]
Tat-NR2B9c: Molecular Design and Mechanism of Action
Tat-NR2B9c is a 20-amino acid chimeric peptide engineered for a specific disruptive function.[3]
-
Tat Domain: The N-terminus consists of the 11-amino acid cell-penetrating peptide from the HIV-1 Trans-Activator of Transcription (Tat) protein. This domain facilitates translocation across the blood-brain barrier and neuronal cell membranes.[4]
-
NR2B9c Domain: The C-terminus is a 9-amino acid sequence (KLSSIESDV) corresponding to the C-terminal tail of the GluN2B subunit. This sequence contains the PDZ-binding motif 'ESDV'.[5]
The core mechanism of Tat-NR2B9c is competitive inhibition. The NR2B9c portion of the peptide binds with high affinity to the second PDZ domain (PDZ2) of PSD-95, the same domain that normally binds the GluN2B subunit of the NMDAR.[5][6] By occupying this binding site, Tat-NR2B9c effectively displaces PSD-95 from the NMDAR complex.[5] This uncoupling action prevents the excitotoxic signal from being transduced from the NMDAR to nNOS, thereby mitigating NO production and neuronal death.[1][7] Crucially, this disruption does not interfere with the NMDAR ion channel itself, allowing for the preservation of normal Ca²⁺ influx and synaptic activity.[1][5]
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Peptide Tat-NR2B9c TFA: A Technical Guide to its Attenuation of Excitotoxicity in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of numerous neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. A promising therapeutic strategy to mitigate excitotoxicity involves the targeted disruption of the protein-protein interactions that couple N-methyl-D-aspartate receptors (NMDARs) to downstream neurotoxic signaling cascades. This technical guide provides an in-depth overview of Tat-NR2B9c TFA, a neuroprotective peptide designed to uncouple NMDARs from the postsynaptic density protein-95 (PSD-95), thereby preventing excitotoxic neuronal injury. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.
Introduction to this compound and its Target: The NMDA Receptor-PSD-95 Complex
This compound is a synthetic peptide that consists of the nine C-terminal amino acids of the NR2B subunit of the NMDA receptor fused to the 11-amino acid Tat protein transduction domain from the HIV-1 virus. This Tat domain facilitates the peptide's entry into neurons. The core functionality of Tat-NR2B9c lies in its ability to competitively inhibit the interaction between the NR2B subunit of the NMDA receptor and the scaffolding protein PSD-95.
PSD-95 is a crucial component of the postsynaptic density, where it serves to anchor glutamate receptors and couple them to various intracellular signaling molecules. In the context of excitotoxicity, PSD-95 plays a detrimental role by linking NMDARs to two key enzymes responsible for the production of neurotoxic reactive species: neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2).
Mechanism of Action: Uncoupling Neurotoxic Signaling
Upon excessive activation of NMDARs by glutamate, the resulting massive influx of calcium ions (Ca2+) triggers the activation of PSD-95-bound nNOS and NOX2.
-
nNOS Activation: Activated nNOS produces nitric oxide (NO), a highly reactive free radical.
-
NOX2 Activation: Activated NOX2 generates superoxide (B77818) radicals (O2•−).
The simultaneous production of NO and superoxide leads to the formation of peroxynitrite (ONOO−), a potent and highly damaging oxidant that contributes significantly to neuronal death.
This compound exerts its neuroprotective effect by physically disrupting the link between the NR2B subunit of the NMDAR and PSD-95. This uncoupling prevents the excitotoxicity-induced activation of both nNOS and NOX2, thereby inhibiting the production of NO and superoxide, and consequently, preventing the formation of peroxynitrite and subsequent neuronal damage.[1][2]
Quantitative Data on this compound Activity
The efficacy of this compound in disrupting the PSD-95 interactions and protecting against excitotoxicity has been quantified in various studies. The following tables summarize key in vitro binding affinities and inhibitory concentrations.
| Parameter | Target Interaction | Value | Reference |
| EC₅₀ | PSD-95 PDZ domain 2 (PSD-95d2) | 6.7 nM | [3] |
| EC₅₀ | PSD-95 PDZ domain 1 (PSD-95d1) | 670 nM | [3] |
| IC₅₀ | NR2A binding to PSD-95 | 0.5 µM | [3] |
| IC₅₀ | NR2B binding to PSD-95 | 8 µM | [3] |
| IC₅₀ | nNOS interaction with PSD-95 | ~0.2 µM | [3] |
Table 1: In Vitro Binding and Inhibition Constants of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Excitotoxicity and this compound Intervention
The following diagram illustrates the excitotoxic signaling cascade initiated by excessive glutamate stimulation and the point of intervention by this compound.
Experimental Workflow: In Vitro Excitotoxicity Assay
This diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a primary neuronal culture model of excitotoxicity.
Experimental Workflow: In Vivo Stroke Model (tMCAO)
This diagram illustrates the workflow for evaluating the efficacy of this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats, a common preclinical model of ischemic stroke.
References
The Therapeutic Potential of Tat-NR2B9c TFA in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. A key pathological feature of AD is excitotoxicity, largely mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs). The scaffolding protein postsynaptic density-95 (PSD-95) plays a crucial role in tethering NMDARs to downstream neurotoxic signaling pathways. Tat-NR2B9c TFA, a novel therapeutic peptide, is designed to specifically disrupt the interaction between PSD-95 and the NR2B subunit of the NMDAR. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical evidence in an Alzheimer's model, and detailed experimental protocols. The quantitative data from key studies are presented in structured tables, and the underlying signaling pathways and experimental workflows are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound in Alzheimer's disease.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder and the most common cause of dementia.[1] The pathology is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] These pathologies are associated with synaptic dysfunction and neuronal cell death, leading to the characteristic cognitive and memory deficits.
One of the key mechanisms contributing to neuronal damage in AD is excitotoxicity, which results from the excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate receptor (NMDAR).[3] The postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein that links NMDARs to intracellular signaling cascades.[4][5] In early-stage AD, an elevation of PSD-95 has been observed, which can facilitate excitatory synapse hyperactivity and contribute to seizure susceptibility.[6] this compound (also known as NA-1) is a peptide designed to interfere with this pathological process. It consists of the nine C-terminal amino acids of the NMDAR subunit NR2B fused to the Tat cell-penetrating peptide, allowing it to cross the blood-brain barrier.[7][8] By competitively inhibiting the binding of NR2B to PSD-95, this compound uncouples the NMDAR from downstream neurotoxic signaling without affecting its normal ion channel function.[7][9]
Mechanism of Action
This compound functions as a highly specific inhibitor of the PSD-95/NR2B interaction.[9] PSD-95 contains PDZ domains that bind to the C-terminus of NR2B subunits of the NMDAR.[6] This interaction is crucial for anchoring the receptor at the synapse and coupling it to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS) and p38 mitogen-activated protein kinase (MAPK).[9][10]
In pathological conditions such as those seen in Alzheimer's disease, excessive NMDAR activation leads to a cascade of neurotoxic events, including the production of nitric oxide (NO) and superoxide (B77818) radicals. This compound prevents these detrimental effects by disrupting the PSD-95/NR2B complex.[11][12] This disruption has been shown to inhibit NMDA-induced activation of neuronal NADPH oxidase (NOX2), thereby blocking the production of superoxide.[11][12]
The specificity of this compound for the PSD-95/NR2B interaction allows it to selectively target the excitotoxic signaling pathway while preserving the physiological functions of the NMDAR, which are essential for synaptic plasticity and learning.
Signaling Pathway of this compound in Neuroprotection
References
- 1. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 2. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Method to Treat Alzheimerâs Disease by Protection of Synapses - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 6. Hyperfunction of post-synaptic density protein 95 promotes seizure response in early-stage aβ pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1–42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 11. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the function of the TFA salt in the Tat-NR2B9c compound?
An In-Depth Technical Guide on the Function of the TFA Salt in the Tat-NR2B9c Compound
Issued for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of the trifluoroacetate (B77799) (TFA) salt in the context of the neuroprotective peptide Tat-NR2B9c (also known as NA-1 or Nerinetide). It details the function of TFA from chemical synthesis and purification to its impact on the compound's physicochemical properties and biological activity, providing essential data and protocols for researchers in the field.
Introduction: The Dual Role of TFA in Peptide Therapeutics
Tat-NR2B9c is a neuroprotective peptide agent designed to reduce excitotoxic neuronal injury, particularly in the context of ischemic stroke.[1] It functions by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor, thereby uncoupling downstream neurotoxic signaling pathways.[2]
Like most synthetic peptides, Tat-NR2B9c is produced via Solid-Phase Peptide Synthesis (SPPS) and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] A critical but often overlooked component of the final product from this process is the counter-ion, which is typically trifluoroacetate (TFA). The TFA salt is not an inert bystander; it is a direct consequence of the manufacturing process and has significant implications for the peptide's purity, stability, handling, and biological relevance. Understanding the function of the TFA salt is therefore paramount for accurate experimental design and successful therapeutic development.
The Indispensable Role of TFA in Tat-NR2B9c Synthesis and Purification
Trifluoroacetic acid is a strong organic acid that plays two essential roles in the production of synthetic peptides like Tat-NR2B9c.
Cleavage from Solid-Phase Resin
In the final step of SPPS, the newly synthesized peptide chain must be cleaved from the solid resin support. High concentrations of TFA (typically 95%) are used to break the bond anchoring the peptide to the resin and to simultaneously remove side-chain protecting groups from the amino acids.[5]
Ion-Pairing Agent in RP-HPLC Purification
During RP-HPLC, TFA is added to the mobile phase (usually at 0.1% v/v) where it serves as an ion-pairing agent.[3] The trifluoroacetate anion (CF₃COO⁻) associates with positively charged sites on the peptide, such as the N-terminal amine and the side chains of basic residues (Lysine, Arginine). This association masks the charges, increases the overall hydrophobicity of the peptide, and leads to sharper, more symmetrical peaks and improved chromatographic separation.[4] Upon lyophilization of the purified fractions, the volatile TFA is removed, but the trifluoroacetate anions that have formed ionic bonds with the peptide remain, yielding the peptide as a TFA salt.
Physicochemical and Biological Functions of the TFA Salt
The presence of the TFA counter-ion directly influences the properties of the final Tat-NR2B9c product.
Impact on Solubility and Stability
While the TFA salt form is a default outcome of synthesis, it is not always optimal for the final drug product. For pharmaceutical applications, peptides are often converted to acetate (B1210297) or hydrochloride salts.[4] In the case of Tat-NR2B9c, the peptide is highly soluble as an acetate salt, but surprisingly, the chloride salt confers significantly greater stability in its lyophilized form.[6] This enhanced stability is critical for shelf-life and facilitating storage under ambient conditions, such as in ambulances for emergency stroke treatment.[6][7]
Implications for Biological Assays
Residual TFA in a peptide sample can lead to significant and unpredictable experimental artifacts. TFA itself can be cytotoxic, with effects observed at concentrations as low as 10 nM.[3] It has been shown to inhibit or, in some cases, promote cell proliferation, which can confound results from cell-based assays.[3] For this reason, it is standard practice in drug development and for sensitive biological experiments to exchange the TFA counter-ion for a more biocompatible one, such as acetate or chloride.[8]
Quantitative Data Summary
The following tables summarize key quantitative data regarding Tat-NR2B9c and the impact of its salt form.
Table 1: Stability of Lyophilized Tat-NR2B9c Salt Forms After 4 Weeks
| Salt Form | Storage Condition | Starting Purity (%) | Final Purity (%) | Stability Outcome |
|---|---|---|---|---|
| Chloride Salt | 40°C | 98.58 | 98.14 | Stable |
| Acetate Salt | 40°C | 98.57 | 96.48 | Unstable (Below 97% spec) |
Data sourced from patent US10206973B2, demonstrating the superior stability of the chloride salt under accelerated aging conditions.[6]
Table 2: Typical TFA Content in Synthetic Peptides
| Parameter | Value | Method | Notes |
|---|---|---|---|
| TFA Content (Crude Peptide) | ~19.6% (w/w) | Ion Chromatography | Representative value for a crude synthetic peptide before extensive purification.[9] |
| TFA Content (Purified Peptide) | 19-20% (w/w) | Ion Chromatography | Typical for peptides obtained as TFA salts.[9] |
| TFA Content (Post-Exchange) | < 1% (w/w) | HPLC-ELSD, ¹⁹F-NMR | Achievable after 1-3 cycles of lyophilization with 10 mM HCl.[10] |
| Theoretical Net Peptide Content | 81% | Calculation | Example for a peptide (MW=1000) with two positive charges, indicating TFA can be ~19% of the mass.[11] |
Table 3: Biological Activity of Tat-NR2B9c (PSD-95 Inhibition)
| Target | Value | Assay Type |
|---|---|---|
| PSD-95 PDZ Domain 2 | EC₅₀ = 6.7 nM | Binding Assay |
| PSD-95 PDZ Domain 1 | EC₅₀ = 670 nM | Binding Assay |
| NR2A binding to PSD-95 | IC₅₀ = 0.5 µM | Inhibition Assay |
| NR2B binding to PSD-95 | IC₅₀ = 8 µM | Inhibition Assay |
These values represent the intrinsic activity of the Tat-NR2B9c peptide, determined using samples where the TFA salt has been exchanged for a biocompatible counter-ion to prevent assay interference.[2][12]
Key Experimental Protocols
Protocol 1: General RP-HPLC Purification of Tat-NR2B9c
-
System Preparation : Equilibrate a C18 reverse-phase column with the initial mobile phase conditions.
-
Mobile Phase :
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile (B52724).
-
-
Sample Preparation : Dissolve the crude, lyophilized peptide in a minimal volume of Solvent A. If solubility is poor, a small amount of acetonitrile or acetic acid may be added.
-
Chromatography : Inject the sample and elute with a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).
-
Detection : Monitor the column eluate at 220-280 nm.
-
Fraction Collection : Collect fractions corresponding to the main product peak.
-
Post-Processing : Combine the pure fractions, freeze, and lyophilize to obtain the peptide as a TFA salt.
Protocol 2: TFA to Chloride (HCl) Counter-ion Exchange
This protocol is essential for preparing Tat-NR2B9c for cellular or in vivo studies.
-
Dissolution : Dissolve the purified Tat-NR2B9c TFA salt in a 10 mM hydrochloric acid (HCl) solution at a concentration of approximately 1 mg/mL.[10]
-
Equilibration : Allow the solution to stand at room temperature for 5-10 minutes.
-
Freezing : Flash-freeze the solution in liquid nitrogen or store at -80°C until fully frozen.
-
Lyophilization : Lyophilize the frozen sample overnight until all solvent is removed.
-
Repeat : To ensure complete exchange, repeat steps 1-4 for a total of three cycles. Studies show that three cycles with 10 mM HCl are optimal for reducing TFA content to below 1% without causing peptide degradation.[10]
-
Verification : The final peptide (now an HCl salt) can be analyzed by methods such as ¹⁹F-NMR or ion chromatography to confirm the absence of TFA.[10]
Visualizations of Pathways and Workflows
Conclusion
The trifluoroacetate (TFA) salt of Tat-NR2B9c is an unavoidable consequence of its chemical synthesis and purification, where TFA is essential for resin cleavage and chromatographic resolution. While the TFA salt form is the default product, it is not the ideal form for therapeutic or advanced research applications. The key functions and considerations are:
-
Manufacturing Necessity : TFA is critical for achieving high-purity synthetic Tat-NR2B9c.
-
Physicochemical Impact : The counter-ion significantly affects the stability of the final lyophilized product, with the chloride salt showing superior stability over the acetate salt for Tat-NR2B9c.[6]
-
Biological Incompatibility : Residual TFA can interfere with biological assays and exhibit cytotoxicity, mandating its removal and replacement with a biocompatible counter-ion like chloride or acetate for reliable in vitro and in vivo studies.[3]
For professionals in drug development, the selection and control of the final salt form are critical steps that influence stability, shelf-life, and biological performance. The conversion from a TFA salt to a more stable and biocompatible form like the chloride salt represents a key optimization in the translation of Tat-NR2B9c from a research tool to a clinical therapeutic.
References
- 1. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 2. genscript.com [genscript.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. US10206973B2 - Chloride salt of TAT-NR2B9c - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. biomatik.com [biomatik.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. andreas-brinkmann.net [andreas-brinkmann.net]
The Role of Tat-NR2B9c TFA in Modulating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tat-NR2B9c TFA, a promising therapeutic peptide, has garnered significant attention for its neuroprotective capabilities, particularly in the context of ischemic stroke and neurodegenerative diseases. Its primary mechanism of action involves the disruption of the interaction between the postsynaptic density-95 (PSD-95) protein and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This uncoupling selectively mitigates excitotoxic downstream signaling pathways without interfering with the fundamental physiological function of the NMDA receptor. This technical guide provides an in-depth exploration of this compound's impact on synaptic plasticity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Core Mechanism of Action: Decoupling Excitotoxicity from Synaptic Function
Tat-NR2B9c is a cell-penetrating peptide composed of the protein transduction domain of the HIV-1 Tat protein fused to the C-terminal nine amino acids of the NMDA receptor subunit NR2B. This design allows it to traverse the blood-brain barrier and cell membranes to reach its intracellular target.
The core of its neuroprotective effect lies in its ability to competitively inhibit the binding of PSD-95 to the NR2B subunit of the NMDA receptor.[1] PSD-95 is a crucial scaffolding protein at the postsynaptic density, linking NMDA receptors to downstream signaling molecules, most notably neuronal nitric oxide synthase (nNOS).[2][3] During excitotoxic conditions, such as those occurring during a stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This, in turn, activates nNOS, which is brought into close proximity to the NMDA receptor by PSD-95, leading to the production of neurotoxic levels of nitric oxide (NO).[1]
Tat-NR2B9c disrupts this toxic triad (B1167595) by binding to the PDZ domain of PSD-95, thereby preventing the formation of the NR2B-PSD-95-nNOS complex.[1][2] This targeted intervention effectively uncouples NMDA receptor activation from the downstream excitotoxic cascade, reducing neuronal damage and death.[1][4] Importantly, this action does not block the NMDA receptor ion channel itself, thus preserving its role in normal synaptic transmission and plasticity.[1]
Quantitative Data on this compound Interactions
The efficacy of Tat-NR2B9c in disrupting the PSD-95-mediated interactions has been quantified in several studies. These values are critical for understanding its potency and for designing effective experimental and therapeutic strategies.
| Parameter | Target | Value | Reference |
| EC50 | PSD-95d2 (PDZ domain 2) | 6.7 nM | [3] |
| EC50 | PSD-95d1 (PDZ domain 1) | 670 nM | [3] |
| IC50 | NR2A binding to PSD-95 | 0.5 µM | [3] |
| IC50 | NR2B binding to PSD-95 | 8 µM | [3] |
| IC50 | nNOS interaction with PSD-95 | ~0.2 µM | [3] |
Impact on Synaptic Plasticity: A Focus on LTP and LTD
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy. While direct quantitative data on the percentage modulation of LTP and LTD by Tat-NR2B9c is not extensively detailed in the available literature, its mechanism of action suggests a nuanced role.
By uncoupling NMDA receptors from excitotoxic signaling, Tat-NR2B9c is thought to preserve the cellular machinery necessary for healthy synaptic plasticity. In conditions of neuronal stress, where LTP induction can be impaired, Tat-NR2B9c may restore the capacity for potentiation by preventing cell death and preserving synaptic integrity. Conversely, by modulating the downstream signaling of NR2B-containing NMDA receptors, which are implicated in some forms of LTD, Tat-NR2B9c could potentially influence the threshold for inducing synaptic depression. Studies in models of neuropathic pain, a condition associated with maladaptive synaptic plasticity, have shown that Tat-NR2B9c can attenuate neuronal hyperexcitability.[5][6]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of action of Tat-NR2B9c.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on synaptic plasticity and its underlying molecular mechanisms.
Electrophysiology: Measurement of Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound on the induction and maintenance of LTP at hippocampal Schaffer collateral-CA1 synapses.
Workflow:
Protocol:
-
Slice Preparation: Acutely prepare 300-400 µm thick transverse hippocampal slices from adult rodents using a vibratome in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Recovery and Incubation: Allow slices to recover in standard aCSF at 32-34°C for at least 1 hour. Subsequently, transfer slices to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Tat-NR2B9c Application: For the experimental group, superfuse the slices with aCSF containing the desired concentration of this compound (e.g., 1 µM) for at least 20-30 minutes prior to baseline recording and throughout the experiment. The control group will be superfused with standard aCSF.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the maintenance of LTP.
-
Data Analysis: Measure the initial slope of the fEPSPs. Normalize the post-induction fEPSP slopes to the average baseline slope and express the results as a percentage of the pre-induction baseline.
Co-Immunoprecipitation (Co-IP) of PSD-95 and NR2B
Objective: To determine if this compound disrupts the interaction between PSD-95 and the NR2B subunit of the NMDA receptor in neuronal tissue or cells.
Workflow:
Protocol:
-
Sample Preparation: Treat cultured neurons or brain tissue homogenates with this compound (e.g., 1 µM) or a vehicle control for a specified duration.
-
Lysis: Lyse the cells or tissue in a mild, non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against PSD-95 overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against the NR2B subunit. A secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate are used for detection. A significant reduction in the NR2B band in the Tat-NR2B9c-treated sample compared to the control indicates disruption of the PSD-95/NR2B interaction.
Immunofluorescence Staining of PSD-95 and NR2B
Objective: To visualize the co-localization of PSD-95 and NR2B at the synapse and to observe any changes in their distribution following treatment with this compound.
Workflow:
References
- 1. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 2. CIPSM - LOTOS-based two-photon calcium imaging of dendritic spines in vivo [cipsm.de]
- 3. uec.repo.nii.ac.jp [uec.repo.nii.ac.jp]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perturbing PSD-95 interactions with NR2B-subtype receptors attenuates spinal nociceptive plasticity and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tat-NR2B9c TFA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tat-NR2B9c TFA is a neuroprotective peptide that acts as a potent inhibitor of the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor subunit NR2B.[1][2] This interaction is a critical node in the excitotoxic signaling cascade that leads to neuronal damage in response to ischemic events and other neurological insults. By uncoupling the NMDA receptor from downstream neurotoxic pathways, including those involving neuronal nitric oxide synthase (nNOS) and p38 mitogen-activated protein kinase (MAPK), Tat-NR2B9c offers a promising therapeutic strategy for neuroprotection.[3][4][5]
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound. The protocols are designed for use by researchers in academic and industrial settings.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of Tat-NR2B9c.
Table 1: Binding Affinity and Inhibitory Concentrations of Tat-NR2B9c
| Target Interaction | Metric | Value | Reference |
| PSD-95 PDZ domain 2 (PSD-95d2) | EC₅₀ | 6.7 nM | [2] |
| PSD-95 PDZ domain 1 (PSD-95d1) | EC₅₀ | 670 nM | [2] |
| NR2A binding to PSD-95 | IC₅₀ | 0.5 µM | [2] |
| NR2B binding to PSD-95 | IC₅₀ | 8 µM | [2] |
| nNOS interaction with PSD-95 | IC₅₀ | ~0.2 µM | [2] |
Signaling Pathway and Experimental Workflow
Tat-NR2B9c Mechanism of Action
Tat-NR2B9c is a cell-penetrating peptide that disrupts the formation of a neurotoxic signaling complex. The following diagram illustrates the key components of this pathway and the inhibitory action of Tat-NR2B9c.
In Vitro Experimental Workflow
The following diagram outlines a typical experimental workflow to assess the neuroprotective effects of this compound in vitro.
Experimental Protocols
Neuronal Cell Culture and NMDA-Induced Excitotoxicity
This protocol describes the culture of primary neurons and the induction of excitotoxicity, a common model to study neuroprotective agents.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
N-methyl-D-aspartate (NMDA)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Cell Culture: Culture the neurons in Neurobasal medium at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: After an appropriate period of in vitro culture (e.g., 7-10 days), treat the neurons with varying concentrations of this compound for a predetermined time (e.g., 1 hour) before inducing excitotoxicity.
-
Induction of Excitotoxicity: Expose the neurons to a neurotoxic concentration of NMDA (e.g., 50-100 µM) for a specified duration (e.g., 30 minutes to 1 hour) in a magnesium-free buffer.[3]
-
Wash and Recovery: After NMDA exposure, wash the cells with pre-warmed, conditioned medium and return them to the incubator for a recovery period (e.g., 24 hours).
-
Assessment: Proceed with cell viability assays or other downstream analyses.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)[6]
-
96-well plate reader
Procedure:
-
MTT Addition: Following the recovery period after NMDA exposure, add MTT solution to each well to a final concentration of 0.5 mg/mL.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-NMDA exposed) cells.
Co-Immunoprecipitation (Co-IP) of PSD-95 and NR2B
This protocol is used to verify that Tat-NR2B9c disrupts the physical interaction between PSD-95 and the NR2B subunit of the NMDA receptor.[7]
Materials:
-
Neuronal cell lysates
-
Antibody against PSD-95 or NR2B for immunoprecipitation
-
Protein A/G magnetic beads
-
Lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Antibodies against PSD-95 and NR2B for Western blotting
Procedure:
-
Cell Lysis: Lyse the treated and control neuronal cultures with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PSD-95) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both PSD-95 and NR2B to detect their co-immunoprecipitation. A reduction in the amount of co-precipitated NR2B in the Tat-NR2B9c treated samples indicates a disruption of the interaction.[7]
Western Blot for Phosphorylated p38 MAPK
This protocol is used to assess the activation of the p38 MAPK signaling pathway, a downstream effector of NMDA receptor-mediated excitotoxicity.
Materials:
-
Neuronal cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p38 MAPK phosphorylation.
References
- 1. Mtt assay protocol | PDF [slideshare.net]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tat-NR2B9c TFA in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tat-NR2B9c TFA, a neuroprotective peptide, in primary neuron culture. This document includes detailed protocols for its application in neuroprotection assays against excitotoxicity, alongside data presentation and visualization of its mechanism of action.
Introduction
Tat-NR2B9c, also known as NA-1, is a cell-penetrating peptide that offers neuroprotection by disrupting the excitotoxic signaling cascade initiated by the overactivation of N-methyl-D-aspartate receptors (NMDARs).[1][2][3] The peptide consists of the Tat protein transduction domain, which allows it to cross cell membranes, fused to a nine-amino-acid sequence from the C-terminus of the NMDAR subunit NR2B. This sequence competitively inhibits the interaction between the postsynaptic density protein-95 (PSD-95) and the NMDAR.[1][4]
By uncoupling the NMDAR from PSD-95, Tat-NR2B9c selectively blocks downstream neurotoxic signaling, including the activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase, thereby preventing the production of nitric oxide (NO) and superoxide (B77818), respectively.[1][2][3] This targeted mechanism of action allows Tat-NR2B9c to mitigate excitotoxic neuronal death without interfering with the normal physiological function of NMDARs.[5]
Product Information
-
Product Name: this compound
-
Synonyms: NA-1, Tat-NR2Bct
-
Appearance: Lyophilized white powder (Trifluoroacetate salt)
-
Molecular Formula: C₁₀₅H₁₈₈N₄₂O₃₀[6]
-
Molecular Weight: 2518.9 g/mol [6]
-
Purity: ≥99%[6]
-
Storage: Store lyophilized peptide at -20°C or -80°C. Upon reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C.[7]
Reconstitution and Storage
It is recommended to reconstitute the lyophilized this compound in sterile, nuclease-free water or a buffered saline solution (e.g., PBS) to a stock concentration of 1 mM. For a 1 mg vial of peptide (MW = 2518.9), add 397 µL of solvent to achieve a 1 mM stock solution. Gently vortex to dissolve.
Mechanism of Action
Tat-NR2B9c exerts its neuroprotective effects by disrupting the protein-protein interaction between the NMDA receptor subunit NR2B and the scaffolding protein PSD-95. This uncouples the receptor from downstream excitotoxic signaling pathways.
Quantitative Data Summary
The following table summarizes the effective concentrations and neuroprotective effects of Tat-NR2B9c in primary neuron cultures subjected to NMDA-induced excitotoxicity.
| Parameter | Tat-NR2B9c Concentration | NMDA Concentration | Incubation Time | Neuroprotective Effect | Reference |
| Superoxide Production | 0.5 µM | 100 µM | 30 minutes | ~75% reduction | [3] |
| Neuronal Viability | 50 nM | 100 µM | 24 hours post-insult | Significant increase in survival | [8] |
Experimental Protocols
Protocol 1: Neuroprotection Assay Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details the induction of excitotoxicity in primary cortical neurons using NMDA and the assessment of the neuroprotective effects of Tat-NR2B9c.
Materials:
-
Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos) cultured for 10-14 days in vitro (DIV)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Phosphate-buffered saline (PBS)
-
Calcein AM (for live cell staining)
-
Hoechst 33342 or Propidium Iodide (PI) (for dead cell staining)
-
Fluorescence microscope
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in sterile water.
-
Prepare a 25 mM stock solution of NMDA in sterile water.
-
Prepare working solutions of Calcein AM (e.g., 2 µM) and Hoechst 33342 (e.g., 1 µg/mL) or PI in PBS.
-
-
Cell Culture and Treatment:
-
Culture primary cortical neurons on poly-D-lysine coated plates or coverslips.
-
On DIV 10-14, replace half of the culture medium with fresh, pre-warmed medium.
-
Add Tat-NR2B9c to the desired final concentration (e.g., 0.5 µM) and incubate for 15-30 minutes at 37°C.
-
Induce excitotoxicity by adding NMDA to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washout and Recovery:
-
After the NMDA incubation, gently wash the neurons twice with pre-warmed PBS.
-
Replace the medium with the conditioned medium that was saved prior to the treatment.
-
Return the cultures to the incubator for a 24-hour recovery period.
-
-
Assessment of Neuronal Viability:
-
After 24 hours, remove the medium and wash the cells with PBS.
-
Incubate the neurons with a solution containing Calcein AM and Hoechst 33342/PI for 15-30 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green) and Hoechst/PI (dead cells, blue/red).
-
Quantify the number of live and dead neurons in multiple fields of view to determine the percentage of cell death.
-
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between Energy Supply and Glutamate Toxicity in the Primary Cortical Culture [mdpi.com]
- 5. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrastructure of excitotoxic neuronal death in murine cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tat-NR2B9c TFA in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tat-NR2B9c, also known as NA-1, is a cell-permeable peptide that acts as a potent inhibitor of the interaction between Postsynaptic Density protein-95 (PSD-95) and the NMDA receptor subunit NR2B.[1][2][3] By disrupting this interaction, Tat-NR2B9c uncouples NMDA receptor activation from downstream neurotoxic signaling pathways, including those involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase, without blocking the ion channel itself.[1][4] This mechanism makes Tat-NR2B9c a promising neuroprotective agent for conditions involving excitotoxic neuronal damage, such as ischemic stroke.[1][5][6][7]
These application notes provide detailed protocols for utilizing Tat-NR2B9c TFA in cell culture experiments to investigate its neuroprotective and anti-apoptotic effects. The trifluoroacetate (B77799) (TFA) salt form of the peptide is a common result of the purification process; however, researchers should be aware that TFA itself can have biological effects, with some studies showing inhibition of cell proliferation at concentrations as low as 10 nM.[8][9] Therefore, it is crucial to include appropriate vehicle controls in all experiments.
Quantitative Data Summary
The effective concentration of Tat-NR2B9c can vary depending on the cell type, experimental model, and specific endpoint being measured. The following tables summarize key quantitative data from the literature to guide the selection of an optimal working concentration.
Table 1: In Vitro Efficacy and Binding Affinity of Tat-NR2B9c
| Parameter | Target | Value | Reference |
| EC50 | PSD-95 PDZ domain 2 (PSD-95d2) | 6.7 nM | [2][3] |
| EC50 | PSD-95 PDZ domain 1 (PSD-95d1) | 670 nM | [2][3] |
| IC50 | NR2A binding to PSD-95 | 0.5 µM | [2][3] |
| IC50 | NR2B binding to PSD-95 | ~8 µM | [2][3] |
| IC50 | nNOS/PSD-95 interaction | ~0.2 µM | [2][3] |
| Neuroprotection | Cultured cortical neurons (NMDA-induced excitotoxicity) | 50 nM | [10] |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Application | Suggested Concentration Range | Notes |
| Neuroprotection Assays | 10 nM - 1 µM | A dose-response study is highly recommended to determine the optimal concentration for your specific cell type and injury model. |
| Apoptosis Inhibition | 10 nM - 1 µM | The optimal concentration may vary depending on the apoptotic stimulus. |
| In Vitro Ischemia (OGD) | 50 nM - 500 nM | Treatment can be applied before, during, or after the OGD period. |
Signaling Pathway
The neuroprotective effects of Tat-NR2B9c are primarily mediated by its ability to disrupt the PSD-95 scaffolding protein's interaction with the C-terminus of the NMDA receptor subunit NR2B. This uncouples the receptor from downstream neurotoxic signaling cascades.
Caption: Tat-NR2B9c signaling pathway.
Experimental Protocols
In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)
This protocol describes a common method for inducing ischemic-like injury in neuronal cell cultures.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PSD-95 inhibitor Tat-NR2B9c (NA-1) protects the integrity of the blood-brain barrier after transient middle artery occlusion in rats by downregulating matrix metalloprotease-9 and upregulating endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com.cn [genscript.com.cn]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Studying Tat-NR2B9c TFA Effects on NR2B-PSD-95 Interaction Using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in synaptic plasticity, learning, and memory.[1][2] The NR2B subunit of the NMDA receptor is particularly important in various synaptic signaling events and protein-protein interactions.[1][2] Postsynaptic density protein-95 (PSD-95) is a scaffolding protein that binds to the C-terminus of the NR2B subunit, linking the receptor to downstream signaling pathways.[3][4] This interaction is implicated in excitotoxicity and neuronal damage in conditions like stroke and neurodegenerative diseases.[5][6]
Tat-NR2B9c TFA is a peptide inhibitor that disrupts the interaction between PSD-95 and the NR2B subunit of the NMDA receptor.[7][8] By doing so, it uncouples the receptor from downstream neurotoxic signaling cascades without affecting its normal ion channel function.[5][9] This application note provides a detailed protocol for using co-immunoprecipitation (Co-IP) to study the efficacy of this compound in disrupting the NR2B-PSD-95 protein complex.
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of this compound, providing a reference for expected experimental outcomes.
| Target Interaction | Metric | Value | Reference |
| This compound and PSD-95d2 | EC50 | 6.7 nM | [7][10] |
| This compound and PSD-95d1 | EC50 | 670 nM | [7][10] |
| This compound and NR2A-PSD-95 | IC50 | 0.5 µM | [7][8] |
| This compound and NR2B-PSD-95 | IC50 | ~8 µM | [7][8] |
| This compound and nNOS-PSD-95 | IC50 | ~0.2 µM | [7][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Co-immunoprecipitation workflow.
Experimental Protocols
This section provides a detailed methodology for performing a Co-IP experiment to assess the effect of this compound on the NR2B-PSD-95 interaction.
Materials
-
Cell Culture: Primary neuronal cultures or cell lines expressing NR2B and PSD-95.
-
This compound: Prepare stock solutions as per the manufacturer's instructions.
-
Antibodies:
-
Rabbit anti-PSD-95 antibody (for immunoprecipitation)
-
Mouse anti-NR2B antibody (for Western blot detection)
-
Rabbit anti-PSD-95 antibody (for Western blot detection)
-
Normal Rabbit IgG (as a negative control)
-
-
Reagents for Lysis:
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 1% Triton X-100 (NP-40 is often preferred for membrane protein interactions[11]), 5% glycerol.
-
Protease and Phosphatase Inhibitor Cocktail.
-
-
Reagents for Immunoprecipitation:
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
-
Reagents for Western Blotting:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protocol
1. Cell Culture and Treatment: a. Plate neuronal cells and grow to an appropriate confluency. b. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer containing protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add 1 µg of normal rabbit IgG and 20 µL of a 50% slurry of Protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., rabbit anti-PSD-95). For the negative control, add the same amount of normal rabbit IgG to a separate tube of lysate. b. Incubate overnight at 4°C with gentle rotation. c. Add 30 µL of a 50% slurry of Protein A/G beads to each tube. d. Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
5. Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic stand if using magnetic beads. b. Carefully remove the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After each wash, pellet the beads and discard the supernatant.
6. Elution: a. After the final wash, remove all residual buffer. b. Add 30-50 µL of 2x Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads. d. Pellet the beads by centrifugation and collect the supernatant, which contains the immunoprecipitated proteins.
7. Western Blot Analysis: a. Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (mouse anti-NR2B and rabbit anti-PSD-95) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results
In the vehicle-treated samples, the anti-PSD-95 immunoprecipitate should show a band corresponding to NR2B when probed with the anti-NR2B antibody, confirming the interaction between PSD-95 and NR2B. In the this compound-treated samples, a dose-dependent decrease in the intensity of the NR2B band should be observed, indicating that the peptide has successfully disrupted the NR2B-PSD-95 interaction. The input lanes should show equal loading of both proteins across all conditions. The IgG control lane should not show any bands for NR2B or PSD-95, confirming the specificity of the immunoprecipitation.
References
- 1. The N-methyl-D-aspartate receptor subunit NR2B: localization, functional properties, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. The synaptic localization of NR2B-containing NMDA receptors is controlled by interactions with PDZ proteins and AP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1–42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Perturbing PSD-95 Interactions With NR2B-subtype Receptors Attenuates Spinal Nociceptive Plasticity and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of PSD-95 Interaction after Tat-NR2B9c TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein at excitatory synapses, playing a key role in the stabilization and trafficking of N-methyl-D-aspartate receptors (NMDARs). The interaction between PSD-95 and the NR2B subunit of the NMDAR is implicated in excitotoxic neuronal damage following ischemic events. Tat-NR2B9c, a cell-penetrating peptide, has been developed to specifically disrupt this interaction, offering a promising neuroprotective strategy. This document provides detailed protocols for utilizing Western blot analysis to quantify the disruption of the PSD-95/NR2B interaction following treatment with Tat-NR2B9c TFA (Trifluoroacetate salt).
This compound is a potent inhibitor of the PSD-95/NMDAR interaction. It has been shown to reduce the association of PSD-95 with the NR2B subunit by approximately 50% in the striatum of YAC128 mice, a model for Huntington's disease[1]. Further studies have demonstrated a 36-42% reduction in this interaction in HEK293 cells and a 50-65% reduction in YAC128 medium spiny neurons (MSNs)[2]. This application note will guide researchers in setting up and performing co-immunoprecipitation (co-IP) followed by Western blotting to validate and quantify the efficacy of this compound in their experimental models.
Data Presentation
The following tables summarize the quantitative effects of this compound on the interaction between PSD-95 and its binding partners, as determined by co-immunoprecipitation followed by Western blot analysis.
| Cell/Tissue Type | This compound Concentration | Reduction in PSD-95 Interaction with NR2B | Reference |
| YAC128 Mouse Striatum | Not Specified | ~50% | [1] |
| HEK293 Cells | 200 nM | 42% | [2] |
| HEK293 Cells | 1 µM | 36% | [2] |
| YAC128 Medium Spiny Neurons | 200 nM | 50% | [2] |
| YAC128 Medium Spiny Neurons | 1 µM | 50% | [2] |
| Cell/Tissue Type | This compound Concentration | Reduction in SAP102 Interaction with NR2B | Reference |
| YAC128 Medium Spiny Neurons | 200 nM | 65% | [2] |
| YAC128 Medium Spiny Neurons | 1 µM | 50% | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: this compound disrupts the excitotoxic signaling cascade.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing PSD-95 interaction via Western blot.
Experimental Protocols
Primary Neuronal Culture and this compound Treatment
Materials:
-
Embryonic day 18 (E18) rat cortices
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Vehicle control (e.g., sterile water or buffer used for reconstitution)
Protocol:
-
Primary Cortical Neuron Culture:
-
Dissect cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociate the tissue using a suitable method (e.g., trypsin digestion followed by mechanical trituration).
-
Plate the dissociated neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10^6 cells/well in a 6-well plate) in neuronal culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the medium every 2-3 days. Cultures are typically ready for treatment between days in vitro (DIV) 7 and 14.
-
-
This compound Preparation and Treatment:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 200 nM, 500 nM, 1 µM) in pre-warmed neuronal culture medium.
-
Prepare a vehicle control using the same dilution of the reconstitution buffer.
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the treated cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C and 5% CO2. A 30-minute incubation has been shown to be effective in disrupting the PSD-95/NR2B interaction[3].
-
Co-Immunoprecipitation (Co-IP) of PSD-95
Materials:
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-PSD-95 antibody (for immunoprecipitation)
-
Control IgG antibody (isotype matched)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each well (e.g., 500 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Take a defined amount of protein extract (e.g., 500 µg to 1 mg) and adjust the volume with lysis buffer.
-
Add the anti-PSD-95 antibody (typically 1-5 µg) to the protein extract. For the negative control, add the same amount of control IgG to a separate tube.
-
Incubate the antibody-lysate mixture overnight at 4°C with gentle rotation.
-
The next day, add pre-washed Protein A/G beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual wash buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer (e.g., 30-50 µL).
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NR2B, anti-PSD-95)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
SDS-PAGE and Protein Transfer:
-
Load the eluted samples from the co-IP and a small amount of the input lysate (as a positive control) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NR2B) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometric analysis of the bands corresponding to the co-immunoprecipitated protein (e.g., NR2B) using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the co-immunoprecipitated protein to the amount of immunoprecipitated PSD-95 to account for any variations in IP efficiency. Compare the normalized values between the vehicle control and this compound treated groups to quantify the reduction in interaction.
-
References
Application Notes and Protocols for Tat-NR2B9c TFA in Rodent Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration, and mechanism of action of Tat-NR2B9c TFA, a neuroprotective peptide, in rodent models of ischemic stroke. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the therapeutic potential of this compound.
Overview and Mechanism of Action
Tat-NR2B9c, also known as NA-1, is a cell-penetrating peptide designed to reduce neuronal damage following ischemic stroke. Its neuroprotective effect stems from its ability to disrupt the interaction between the postsynaptic density protein-95 (PSD-95) and the NMDA receptor subunit GluN2B (formerly NR2B).[1] This interaction is a critical nexus for excitotoxic signaling cascades.
Following an ischemic event, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This calcium overload triggers downstream neurotoxic pathways, including the activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase (NOX2), leading to the production of damaging reactive oxygen and nitrogen species.[1] Tat-NR2B9c competitively binds to the PDZ domain of PSD-95, thereby uncoupling the NMDA receptor from these downstream death-signaling proteins without interfering with the receptor's normal ion channel function.[1][2] This targeted disruption of excitotoxic signaling pathways helps to preserve neuronal integrity in the ischemic penumbra.
Signaling Pathway of Tat-NR2B9c in Neuroprotection
Caption: Tat-NR2B9c signaling pathway in neuroprotection.
Recommended Dosages
The effective dosage of this compound has been shown to differ between rodent species. It is crucial to use the appropriate dose to achieve therapeutic efficacy.
| Rodent Model | Recommended Dosage | Reference |
| Rat (e.g., Sprague-Dawley) | 3 nmol/g | [3] |
| Mouse (e.g., C57BL/6) | 10 nmol/g | [4][5] |
Note: The difference in effective dosage is attributed to species-specific metabolic and physiological variations. Dose translation is critical when planning experiments in a new species.[4][5]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and administration of this compound in a rodent model of middle cerebral artery occlusion (MCAO), a common model for inducing ischemic stroke.
Materials
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 gauge for rats)
-
Animal restrainer
-
Heating pad or heat lamp
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter
Preparation of this compound Solution
-
Reconstitution: Aseptically reconstitute the lyophilized this compound peptide in sterile PBS to the desired stock concentration.
-
Working Solution: On the day of the experiment, dilute the stock solution with sterile PBS to the final concentration required for injection based on the animal's body weight and the recommended dosage (3 nmol/g for rats, 10 nmol/g for mice). The final injection volume is typically 1 µL/g.[4]
Middle Cerebral Artery Occlusion (MCAO) Procedure
The intraluminal suture method is a widely used technique to induce focal cerebral ischemia.
-
Anesthesia: Anesthetize the rodent using isoflurane (B1672236) (e.g., 3% for induction, 1.5-2% for maintenance).[4]
-
Surgical Preparation: Place the animal on a heating pad to maintain body temperature at 37°C. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Suture Insertion: Introduce a silicon-coated monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm successful occlusion by monitoring the cerebral blood flow.
-
Occlusion Duration: The duration of occlusion can vary depending on the desired severity of the stroke (e.g., 30 or 60 minutes for transient MCAO).[4] For permanent MCAO, the suture is left in place.
-
Reperfusion (for transient MCAO): After the desired occlusion period, gently withdraw the suture to allow for reperfusion.
Administration of this compound
Intravenous (IV) administration via the tail vein is the recommended route for this compound.
-
Timing of Administration: this compound is typically administered at the time of reperfusion in transient MCAO models or at a specified time point after the onset of permanent MCAO.[4]
-
Animal Restraint: Place the conscious or lightly anesthetized animal in a suitable restrainer.
-
Vein Dilation: Warm the animal's tail using a heating pad or heat lamp to dilate the lateral tail veins.
-
Injection: Insert a 27-30 gauge needle (for mice) or a 25-27 gauge needle (for rats) into one of the lateral tail veins. Administer the prepared this compound solution intravenously. The injection can be performed using a pump over a set period (e.g., 5 minutes) to ensure controlled delivery.[4]
Experimental Workflow
Caption: Experimental workflow for this compound administration in a rodent MCAO model.
Efficacy Data
The neuroprotective efficacy of this compound is typically assessed by measuring the reduction in infarct volume and the improvement in neurological function.
Infarct Volume Reduction
| Rodent Model | Stroke Model | Dosage (nmol/g) | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Rat | Permanent Pial Vessel Occlusion | 3 | 1 hour post-stroke | >50 | [3] |
| Rat | Permanent MCAO (with hyperthermia) | 3 | 1 hour post-stroke | ~50 | [3] |
| Rat | Transient MCAO | 3 | 3 hours post-stroke | ~80 | [3] |
| Mouse | 30 min Transient MCAO | 10 | At reperfusion | 24.5 | [4] |
| Mouse | 60 min Transient MCAO | 10 | At reperfusion | 26.0 | [4][5] |
Neurological Score Improvement
Neurological deficits are commonly assessed using a multi-point scale, such as the Bederson scale.
| Rodent Model | Stroke Model | Dosage (nmol/g) | Outcome | Reference |
| Rat | Transient MCAO | 3 | Improved long-term neurobehavioral functions | [3] |
| Mouse | 30 & 60 min Transient MCAO | 10 | Ameliorated neurofunctional deficit | [6] |
Note on Neurological Scoring: A common 5-point scale includes: 0 = no observable deficit; 1 = forelimb flexion; 2 = circling; 3 = leaning to one side; 4 = no spontaneous motor activity.[4]
Conclusion
This compound has demonstrated significant neuroprotective effects in various rodent models of ischemic stroke. The provided dosages, protocols, and efficacy data serve as a valuable resource for researchers investigating novel stroke therapeutics. Adherence to appropriate dosages for the specific rodent species and meticulous execution of the experimental protocols are paramount for obtaining reliable and reproducible results.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Targeting of Pro-Death NMDA Receptor Signals with Differing Reliance on the NR2B PDZ Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PSD-95 inhibitor Tat-NR2B9c (NA-1) protects the integrity of the blood-brain barrier after transient middle artery occlusion in rats by downregulating matrix metalloprotease-9 and upregulating endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivering Tat-NR2B9c TFA Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a significant obstacle to the delivery of therapeutics to the central nervous system (CNS). Tat-NR2B9c, a promising neuroprotective peptide that disrupts the excitotoxic interaction between PSD-95 and the NMDA receptor, utilizes the cell-penetrating properties of the HIV-1 trans-activator of transcription (Tat) peptide to cross the BBB.[1][2][3] This document provides detailed application notes and protocols for various techniques used to deliver Tat-NR2B9c trifluoroacetate (B77799) (TFA) across the BBB, intended for preclinical research and drug development.
Tat-NR2B9c (also known as NA-1 or nerinetide) has been investigated primarily for its potential in treating ischemic stroke by uncoupling NMDA receptors from downstream neurotoxic signaling pathways involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase.[4][5][6] The successful delivery of this peptide to the brain parenchyma is critical for its therapeutic efficacy. The following sections detail common administration routes, including intravenous and intranasal delivery, as well as emerging nanoparticle-based strategies.
Mechanism of Action: Tat-NR2B9c Signaling Pathway
Tat-NR2B9c is a chimeric peptide that links the 11-amino-acid Tat peptide to a 9-amino-acid sequence (NR2B9c) derived from the C-terminus of the NMDA receptor subunit GluN2B (formerly NR2B). The Tat portion facilitates entry across the BBB and into neurons.[1][2] Inside the neuron, the NR2B9c moiety competitively inhibits the binding of the PDZ domain of the scaffolding protein Postsynaptic Density-95 (PSD-95) to the C-terminus of GluN2B.[7][8] This disruption decouples the NMDA receptor from downstream excitotoxic signaling cascades, notably those involving nNOS and NADPH oxidase, thereby reducing the production of nitric oxide and superoxide (B77818), respectively.[5][6] This targeted intervention mitigates neuronal damage during events like ischemic stroke without interfering with the ion channel function of the NMDA receptor itself.[6][7]
Figure 1. Signaling pathway of Tat-NR2B9c in preventing excitotoxicity.
Technique 1: Intravenous (IV) Administration
Intravenous injection is the most extensively studied method for systemic delivery of Tat-NR2B9c in preclinical models and clinical trials.[2][7] This route provides rapid and complete bioavailability into the systemic circulation, from which the peptide must then cross the BBB.
Quantitative Data Summary: IV Administration
| Species | Model | Dosage | Outcome | Reference |
| Mouse | tMCAO (60 min) | 10 nmol/g | 26.0% reduction in infarct volume | [7][9] |
| Mouse | tMCAO (60 min) | 3 nmol/g | No significant effect on infarct volume | [7][9] |
| Rat | Stroke Models | 3 nmol/g | Effective neuroprotection | [7] |
| NMRI Mice | Healthy | 3 nmol/g | Biodistribution study (1 hr circulation) | [1][10] |
| Non-human Primates | Embolic Stroke | Not specified | Reduced number and volume of strokes | [3] |
Experimental Protocol: IV Tail Vein Injection in Mice
This protocol is adapted from studies evaluating Tat-NR2B9c efficacy in mouse models of stroke.[7]
Materials:
-
Tat-NR2B9c TFA powder (≥99% purity)[8]
-
Sterile 0.9% saline solution
-
Insulin syringes (e.g., 29-gauge) or other suitable micro-syringes
-
Mouse restrainer
-
Warming lamp or pad
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired final concentration (e.g., for a 10 nmol/g dose in a 25g mouse, prepare a solution allowing for a total volume of ~100-200 µL). A common administration volume is 1 µL/g.[7]
-
Vortex gently to ensure complete dissolution. Keep the solution on ice.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the precise injection volume.
-
Place the mouse under a warming lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, which facilitates injection.
-
Transfer the mouse to a suitable restrainer, ensuring the tail is accessible.
-
Wipe the tail with 70% ethanol to clean the injection site.
-
-
Injection:
-
Draw the calculated volume of Tat-NR2B9c solution into the syringe, ensuring no air bubbles are present.
-
Identify one of the lateral tail veins. Stabilize the tail with one hand.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (~15-20 degrees).
-
A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Administer the solution slowly and steadily. In some protocols, the infusion is performed over 5 minutes using a syringe pump to ensure controlled delivery.[7]
-
If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure, and attempt injection in a more proximal location on the same or opposite vein.
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions before returning it to its cage.
-
Figure 2. Experimental workflow for intravenous administration in mice.
Technique 2: Intranasal (IN) Administration
Intranasal delivery is a non-invasive technique that can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver therapeutics directly to the CNS.[11][12][13] This method avoids first-pass metabolism and can reduce systemic exposure and associated side effects.[11] While less documented for Tat-NR2B9c specifically, it is a well-established route for other CNS drugs.[14][15]
Quantitative Data Summary: IN Administration
Specific quantitative data for Tat-NR2B9c delivery via the intranasal route is not widely available in the provided search results. However, studies with other peptides and drugs show significantly higher brain concentrations compared to intravenous administration.[11][12]
Experimental Protocol: IN Administration to Awake Mice
This protocol is a general methodology for intranasal delivery to awake mice, which can be adapted for Tat-NR2B9c.[15] Acclimatizing the animals to handling is crucial for success.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline or a mucoadhesive formulation)
-
Micropipette and tips
-
Gloves
Procedure:
-
Acclimation (Crucial - 2-4 weeks):
-
Handle mice daily to accustom them to the procedure. This includes gentle petting, massaging behind the ears, and brief periods of being held by the scruff of the neck.[15]
-
Proper acclimation minimizes stress, which can affect experimental outcomes and ensures the correct head position for delivery.
-
-
Preparation of Dosing Solution:
-
Dissolve Tat-NR2B9c in the chosen vehicle. The volume is critical for intranasal delivery. Total volumes are typically low (e.g., 12 µL total, administered as 6 µL per nostril).[15]
-
Formulations can be enhanced with mucoadhesive agents (e.g., chitosan) to increase residence time in the nasal cavity.[12]
-
-
Administration to Awake Mouse:
-
Securely grip the mouse by the scruff of the neck with your non-dominant hand to immobilize the head. The mouse's back should be angled towards the ground. This "intranasal grip" is essential.[15]
-
Using a micropipette with your dominant hand, dispense a small drop (e.g., 6 µL) onto the opening of one nostril. Do not insert the pipette tip into the nostril.
-
Allow the mouse to inhale the droplet completely. You will see the droplet disappear.
-
Wait approximately 1-2 minutes.
-
Repeat the process for the other nostril.
-
Administering the dose in alternating, small aliquots over several minutes can improve brain delivery.
-
-
Post-Administration:
-
Return the mouse to its home cage and monitor for any signs of respiratory distress or discomfort.
-
Figure 3. Experimental workflow for intranasal administration to awake mice.
Technique 3: Nanoparticle-Based Delivery
Encapsulating Tat-NR2B9c within nanoparticles (NPs) is an advanced strategy to overcome limitations such as poor peptide stability, short circulatory half-life, and non-specific tissue binding.[4] NPs can be engineered to improve BBB penetration and even target the ischemic brain lesion.
Nanoparticle Formulations
-
Self-Assembled Activatable Protein Nanoparticles (APNPs): Tat-NR2B9c has been loaded into APNPs. These NPs can be further conjugated with targeting ligands, such as the CAQK or CCAQK peptides, which have a high affinity for the extracellular matrix at the site of brain injury.[4]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA are commonly used to encapsulate therapeutics for CNS delivery.[16][17] Surface modifications with agents like polysorbate 80 or specific ligands (e.g., transferrin, glutathione) can facilitate receptor-mediated transcytosis across the BBB.[17]
-
Biomimetic Nanoparticles: Coating NPs with cell membranes (e.g., from red blood cells or platelets) can prolong circulation time and provide intrinsic targeting capabilities to sites of injury.[16][18]
Quantitative Data Summary: Nanoparticle Delivery
| Formulation | Targeting Ligand | Key Findings | Reference |
| TN-APNPs | None | Increased BBB permeability of Tat-NR2B9c in vitro. | [4] |
| CC-TN-APNPs | CCAQK peptide | Better circulation time and targeting to the injured brain compared to non-targeted NPs. | [4] |
| Platelet Membrane NPs | Thrombin-cleavable Tat | Thrombin-responsive release of rtPA and exposure of Tat for enhanced BBB penetration at the lesion site. | [18] |
Experimental Protocol: In Vitro BBB Transwell Assay
This protocol is used to assess the ability of Tat-NR2B9c formulations to cross an in vitro model of the blood-brain barrier.[4]
Materials:
-
Transwell inserts (e.g., polyester (B1180765) membrane, 0.4 µm pore size)
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3)
-
Primary Human Astrocytes (NHA)
-
Cell culture medium and supplements
-
Tat-NR2B9c formulation (e.g., free peptide vs. nanoparticle-encapsulated)
-
Trans-Endothelial Electrical Resistance (TEER) measurement system
-
Detection system for Tat-NR2B9c (e.g., HPLC, ELISA)
Procedure:
-
Establishment of the Co-culture BBB Model:
-
Coat the basolateral side of the Transwell inserts with a suitable matrix (e.g., 0.001% Poly-L-lysine).
-
Seed astrocytes (NHA) on the basolateral side of the inverted insert.
-
After 4-5 hours, turn the insert upright and place it in a culture plate.
-
Seed endothelial cells (hCMEC/D3) on the apical side of the insert.
-
Culture the cells until a confluent monolayer is formed and TEER values reach a stable, high resistance (e.g., >30 Ω·cm²), indicating tight junction formation.[4]
-
-
Permeability Study:
-
Replace the medium in the apical (upper) chamber with fresh medium containing the test compound (e.g., 100 µM Tat-NR2B9c formulation).[1]
-
At designated time points (e.g., 0, 30, 60, 120, 180 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh medium in the basolateral chamber to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of Tat-NR2B9c in the basolateral samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) to compare the BBB-crossing efficiency of different formulations.
-
Throughout the experiment, monitor TEER to ensure the integrity of the endothelial monolayer is not compromised by the test compounds.[1]
-
Figure 4. Workflow for an in vitro BBB Transwell permeability assay.
Conclusion
The delivery of this compound across the blood-brain barrier is a critical step for its neuroprotective action. While intravenous administration is the most established method, requiring careful dose translation between species, intranasal delivery offers a promising non-invasive alternative for direct nose-to-brain transport. Furthermore, advanced strategies using targeted and responsive nanoparticles hold significant potential to improve the therapeutic index of Tat-NR2B9c by enhancing its stability, circulation time, and specific delivery to injured brain regions. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies aimed at optimizing the delivery of this promising neuroprotective agent.
References
- 1. Conjugation of Therapeutic PSD-95 Inhibitors to the Cell-Penetrating Peptide Tat Affects Blood–Brain Barrier Adherence, Uptake, and Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted delivery of polypeptide nanoparticle for treatment of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intranasal Nanoemulsions for Direct Nose-to-Brain Delivery of Actives for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intranasal delivery of imaging agents to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intranasal delivery of experimental compounds in orthotopic brain tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced Nano-Drug Delivery Systems in the Treatment of Ischemic Stroke [mdpi.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Targeted nano-delivery strategies for facilitating thrombolysis treatment in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Tat-NR2B9c TFA Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tat-NR2B9c, also known as NA-1, is a cell-permeable peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor. It is composed of the HIV-1 Tat protein transduction domain fused to the C-terminus of the NMDA receptor subunit GluN2B (NR2B). This peptide disrupts the interaction between PSD-95 and the NMDA receptor, as well as neuronal nitric oxide synthase (nNOS), thereby offering neuroprotective effects against excitotoxicity.[1][2] Tat-NR2B9c is commonly supplied as a lyophilized powder with trifluoroacetate (B77799) (TFA) as a counterion from the purification process.
Proper preparation of a stock solution from this lyophilized peptide is a critical first step for any experiment to ensure accuracy, reproducibility, and the biological activity of the peptide. Improper handling can lead to incomplete solubilization, inaccurate concentration, and peptide degradation. These application notes provide a detailed protocol for the reconstitution, storage, and handling of Tat-NR2B9c TFA.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Synonyms | NA-1, Tat-NR2Bct TFA | [2] |
| Molecular Formula | C₁₀₅H₁₈₈N₄₂O₃₀ · xC₂HF₃O₂ | [1][3] |
| Molecular Weight | 2632.90 g/mol (as TFA salt) | [1][3] |
| 2518.88 g/mol (as free base) | [4] | |
| Appearance | White to off-white solid powder | [1] |
| Sequence | YGRKKRRQRRR-KLSSIESDV | [3] |
| Solubility | Soluble in water (≥ 50 mg/mL) and PBS (100 mg/mL, may require sonication) | [1][3] |
Note on Trifluoroacetate (TFA) Salt: The TFA counterion can potentially interfere with certain sensitive biological assays. Researchers should be aware that the measured mass of the peptide includes the TFA salt, which should be accounted for when calculating molar concentrations based on the free base molecular weight.
Signaling Pathway and Mechanism of Action
Tat-NR2B9c exerts its neuroprotective effects by targeting the PSD-95 protein, a central scaffolding protein in the postsynaptic density of excitatory synapses. The diagram below illustrates the key interactions.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of Tat-NR2B9c TFA in Plasma
For researchers, scientists, and drug development professionals utilizing the neuroprotective peptide Tat-NR2B9c in its trifluoroacetic acid (TFA) salt form, ensuring its stability in plasma during in vivo studies is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and troubleshooting the challenges associated with the plasma stability of Tat-NR2B9c TFA.
Frequently Asked Questions (FAQs)
Q1: What is Tat-NR2B9c and why is its plasma stability a concern?
A1: Tat-NR2B9c is a neuroprotective peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor. It is designed to uncouple the N-methyl-D-aspartate receptor (NMDAR) from downstream neurotoxic signaling pathways.[1][2][3][4] Like many therapeutic peptides, Tat-NR2B9c is susceptible to degradation by proteases present in plasma, which can significantly shorten its circulating half-life and reduce its therapeutic efficacy in vivo. The Tat portion of the peptide, a cell-penetrating peptide, facilitates its entry into cells but can also be a target for proteolysis.
Q2: What is the significance of the TFA salt form of Tat-NR2B9c?
A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, resulting in the final product being a TFA salt.[5][6] While generally effective for purification, residual TFA can have several implications for in vivo studies. It can potentially influence the peptide's solubility, aggregation, and even elicit an immune response.[5][7] Moreover, the acidic nature of TFA may affect the local pH of the formulation and impact its stability.[7] For these reasons, researchers often consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[5][6]
Q3: What is the expected plasma half-life of Tat-NR2B9c?
Q4: What are the primary mechanisms of Tat-NR2B9c degradation in plasma?
A4: The primary mechanism of degradation for peptides like Tat-NR2B9c in plasma is enzymatic proteolysis by various proteases and peptidases. These enzymes can cleave the peptide bonds at specific amino acid residues, leading to inactive fragments. The exact cleavage sites for Tat-NR2B9c have not been extensively documented in the literature, highlighting the need for empirical analysis in your model system.
Q5: How can I assess the plasma stability of my this compound sample?
A5: The stability of Tat-NR2B9c in plasma can be assessed using an in vitro plasma stability assay. This typically involves incubating the peptide in plasma from the desired species (e.g., mouse, rat, human) at 37°C over a time course. Aliquots are taken at various time points, and the remaining intact peptide is quantified using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Troubleshooting Guides
Issue 1: Rapid Degradation of Tat-NR2B9c in Plasma
Potential Cause: High activity of proteases in the plasma sample.
Troubleshooting Workflow:
Caption: Troubleshooting rapid peptide degradation.
Detailed Steps:
-
Modify the Peptide: If feasible, consider synthesizing a more stable analog of Tat-NR2B9c. Strategies include substituting L-amino acids with D-amino acids at potential cleavage sites or incorporating non-natural amino acids to hinder protease recognition.
-
Formulation Strategies:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can shield it from proteolytic enzymes and increase its hydrodynamic radius, thereby extending its circulation half-life.
-
Liposomal Encapsulation: Encapsulating Tat-NR2B9c within liposomes can protect it from plasma proteases and facilitate its delivery to the target site.
-
-
Co-administration of Protease Inhibitors: Including a cocktail of broad-spectrum protease inhibitors in the formulation can reduce the enzymatic degradation of the peptide in vivo. However, this approach requires careful consideration of the potential for off-target effects of the inhibitors.
Issue 2: Aggregation of Tat-NR2B9c in Formulation or Plasma
Potential Cause: The hydrophobic nature of the peptide and/or the presence of TFA can promote aggregation.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 3. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 4. biocompare.com [biocompare.com]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. Plasma Stability Assay | Domainex [domainex.co.uk]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Overcoming poor blood-brain barrier penetration of Tat-NR2B9c TFA
Welcome to the technical support center for Tat-NR2B9c TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the experimental use of this compound, with a particular focus on its blood-brain barrier (BBB) penetration. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Poor or inconsistent neuroprotective effects in vivo.
Q1: My in vivo experiments with this compound are showing minimal or inconsistent neuroprotective effects, despite promising in vitro results. What could be the cause?
A1: Several factors can contribute to this discrepancy. A primary reason is the limited penetration of this compound across the blood-brain barrier (BBB).[1][2][3][4] The peptide's inherent physicochemical properties can restrict its ability to reach its target in the central nervous system (CNS) in sufficient concentrations.[2][3]
Troubleshooting Steps:
-
Verify Peptide Integrity and Formulation:
-
Purity and Stability: Ensure the purity and stability of your this compound stock. The peptide is susceptible to degradation by proteases.[1] It is recommended to prepare fresh solutions for each experiment and store them appropriately (-20°C for short-term, -80°C for long-term).[5]
-
Solubility: Confirm complete solubilization of the peptide. This compound is soluble in PBS.[5][6] Incomplete dissolution can lead to inaccurate dosing.
-
-
Optimize Dosing and Administration:
-
Dose Translation: Ensure that the dose has been appropriately scaled for the animal model being used. A dose that is effective in one species may not be in another. For instance, a dose of 10 nmol/g was shown to be effective in mice, whereas 3 nmol/g was not.[7][8]
-
Route and Rate of Administration: Intravenous (i.v.) administration is common for Tat-NR2B9c.[5][7][9] The rate of infusion can also impact biodistribution and efficacy. A slow infusion over 5 minutes has been used in some studies.[7]
-
-
Consider Advanced Delivery Strategies:
-
Nanoparticle Encapsulation: Encapsulating Tat-NR2B9c in nanoparticles can improve its pharmacokinetic profile, enhance BBB penetration, and increase its concentration at the target site.[2][3]
-
Peptide Conjugation: Conjugating Tat-NR2B9c to other BBB-penetrating peptides or targeting ligands can facilitate its transport across the BBB.[10]
-
Issue 2: Difficulty in assessing Blood-Brain Barrier penetration.
Q2: I am struggling to quantify the amount of this compound that crosses the BBB in my experiments. What are the recommended methods?
A2: Assessing BBB penetration of peptides can be challenging. A combination of in vitro and in vivo methods is often necessary for a comprehensive evaluation.
Recommended Methodologies:
-
In Vitro BBB Models:
-
Transwell Assays: Utilize in vitro BBB models, such as co-cultures of brain endothelial cells with astrocytes or pericytes on Transwell inserts, to measure the permeability of the peptide.[10][11][12] The apparent permeability coefficient (Papp) can be calculated to quantify transport.
-
Microfluidic "BBB-on-a-chip" Models: These models can provide a more physiologically relevant environment by incorporating shear stress, which can influence endothelial cell properties and barrier tightness.[13]
-
-
In Vivo Assessment:
-
Fluorescent Labeling: Conjugate Tat-NR2B9c with a fluorophore (e.g., TAMRA) to visualize and quantify its distribution in brain tissue using techniques like two-photon microscopy or fluorescence imaging of brain sections.[1][4][14][15]
-
Biodistribution Studies: Following systemic administration of labeled Tat-NR2B9c, quantify the amount of peptide in the brain and other organs to determine the percentage of the injected dose that reaches the CNS.[14][15]
-
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a neuroprotective peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor.[5][9][16] It disrupts the interaction between PSD-95 and the NMDA receptor, specifically the NR2B subunit.[5][6][17] This uncouples the NMDA receptor from downstream neurotoxic signaling pathways, thereby reducing excitotoxicity and neuronal death.[16][17]
Q4: Why is the "Tat" peptide included in the sequence?
A4: The "Tat" peptide is a cell-penetrating peptide (CPP) derived from the HIV-1 Tat protein. It is included to facilitate the internalization of NR2B9c into cells, including neurons and potentially the endothelial cells of the BBB.[1][4] However, studies have shown that while Tat enhances cellular uptake, its efficiency in promoting permeation across the BBB in vivo can be limited.[1][4]
Q5: What are some alternative strategies to enhance the brain delivery of Tat-NR2B9c?
A5: Several strategies are being explored to overcome the poor BBB penetration of Tat-NR2B9c:
-
Nanoparticle-based Delivery Systems: Encapsulating Tat-NR2B9c into nanoparticles can protect it from degradation, improve its circulation time, and facilitate its transport across the BBB.[2][3]
-
Targeted Nanoparticles: Modifying the surface of these nanoparticles with ligands that bind to receptors expressed on the BBB (e.g., transferrin receptor) can further enhance targeted delivery to the brain.[18]
-
Alternative Delivery Routes: Intranasal administration is being investigated as a non-invasive method to bypass the BBB and deliver drugs directly to the CNS.[19]
-
Co-administration with BBB Modulators: The use of agents that transiently increase the permeability of the BBB, such as focused ultrasound in combination with microbubbles, is another potential approach.[20]
Q6: Are there any known stability issues with this compound?
A6: Yes, as a peptide, Tat-NR2B9c is susceptible to enzymatic degradation in plasma, which can limit its half-life and efficacy.[1] Proper storage and handling are crucial. For in vivo studies, its stability in the presence of biological fluids should be considered. Formulations that protect the peptide from degradation, such as encapsulation in nanoparticles, can improve its stability.[2][3]
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes a general method for assessing the permeability of this compound across an in vitro BBB model.
-
Cell Culture:
-
Co-culture brain capillary endothelial cells (e.g., bEnd.3 cells) on the apical side of a Transwell insert and astrocytes on the basolateral side.[12][15]
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.[11]
-
-
Permeability Experiment:
-
Add this compound (at a known concentration) to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., HPLC, ELISA, or fluorescence if the peptide is labeled).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of peptide transport to the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the peptide in the apical chamber.
-
-
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a method to determine the biodistribution of this compound in an animal model.
-
Peptide Labeling:
-
Animal Administration:
-
Tissue Collection and Analysis:
-
At predetermined time points, euthanize the animals and collect the brain and other major organs (liver, kidneys, spleen, etc.).
-
Homogenize the tissues and quantify the amount of the labeled peptide in each organ using an appropriate detection method (e.g., fluorescence spectroscopy or scintillation counting).
-
-
Data Presentation:
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of Tat-NR2B9c
| Parameter | Value | Species/Model | Reference |
| IC50 (PSD-95/NR2A binding) | 0.5 µM | In vitro | [5] |
| IC50 (PSD-95/NR2B binding) | ~8 µM | In vitro | [5][6] |
| EC50 (PSD-95d2) | 6.7 nM | In vitro | [5][6][16] |
| EC50 (PSD-95d1) | 670 nM | In vitro | [5][6][16] |
| Effective In Vivo Dose | 10 nmol/g | Mouse (tMCAO) | [7] |
| Ineffective In Vivo Dose | 3 nmol/g | Mouse (tMCAO) | [7] |
| Brain Accumulation (TAMRA-Tat-NR2B9c) | 0.3% ID/g | Mouse | [14][15] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing Tat-NR2B9c BBB penetration.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 2. Targeted delivery of polypeptide nanoparticle for treatment of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 14. Conjugation of Therapeutic PSD-95 Inhibitors to the Cell-Penetrating Peptide Tat Affects Blood-Brain Barrier Adherence, Uptake, and Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 17. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1–42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tat-NR2B9c TFA Dose Translation and Administration in Rodent Stroke Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tat-NR2B9c TFA in rat and mouse models of ischemic stroke. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on dose translation between these species.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for neuroprotection in rats?
A1: A commonly effective intravenous (IV) dose of Tat-NR2B9c in rat models of transient middle cerebral artery occlusion (tMCAO) is 3 nmol/g.[1][2]
Q2: Can the same 3 nmol/g dose be used in mice?
A2: No, the 3 nmol/g dose of this compound, while effective in rats, has been reported to be ineffective in mouse tMCAO models.[1][3] Dose translation between species is critical for observing the neuroprotective effects of this compound.[1][3]
Q3: What is the effective dose of this compound in mice?
A3: An intravenous dose of 10 nmol/g of this compound has been shown to be effective in reducing infarct volume in mice subjected to tMCAO.[1][3] This highlights the need for approximately a two-fold higher dose in mice compared to rats for dose equivalence, a principle supported by FDA guidance on interspecies dose translation.[1]
Q4: How should this compound be prepared for intravenous administration?
A4: this compound should be reconstituted in a suitable vehicle such as sterile saline. For in vivo experiments, it is crucial to ensure the final solution is sterile and free of particulates. The concentration should be calculated to allow for the desired dose to be administered in a volume of 1 µL/g over a 5-minute infusion.[1]
Q5: When should this compound be administered in a tMCAO model?
A5: For optimal neuroprotection, this compound is typically administered at the time of reperfusion.[1] Delayed administration protocols have also been investigated and may offer therapeutic benefits in the subacute phase after stroke.
Data Presentation
Table 1: this compound Dose Translation between Rats and Mice in tMCAO Stroke Models
| Species | Effective IV Dose | Ineffective IV Dose | Key Findings |
| Rat | 3 nmol/g[1][2] | Not reported in cited studies | Validated as a neuroprotectant in multiple rat stroke models.[1] |
| Mouse | 10 nmol/g[1][3] | 3 nmol/g[1][3] | Requires a higher, rat-equivalent dose for efficacy.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats and Mice
| Parameter | Rat | Mouse |
| Cmax | Data not available in cited literature | Data not available in cited literature |
| Half-life (t½) | Data not available in cited literature | Data not available in cited literature |
| AUC | Data not available in cited literature | Data not available in cited literature |
Experimental Protocols
Detailed Protocol for Intravenous Administration of this compound in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
This protocol integrates the tMCAO surgery with the intravenous administration of this compound.
Materials:
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
Monofilament suture for occlusion
-
Infusion pump
-
Catheter for tail vein injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Maintain body temperature at 37°C using a heating pad.
-
Monitor physiological parameters throughout the procedure.
-
-
tMCAO Surgery:
-
Perform the tMCAO surgery using the intraluminal suture method.
-
The duration of occlusion can be varied (e.g., 30 or 60 minutes) to model different stroke severities.[1]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile saline.
-
Dilute the stock solution to the final desired concentration for injection (e.g., for a 10 nmol/g dose). The final injection volume should be 1 µL/g body weight.[1]
-
-
Intravenous Administration:
-
At the onset of reperfusion (i.e., when the occluding filament is withdrawn), begin the intravenous administration of this compound via the tail vein.
-
Use an infusion pump to deliver the solution at a constant rate over 5 minutes.[1]
-
The control group should receive an equivalent volume of vehicle (sterile saline).
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
Provide appropriate post-operative care, including analgesia and hydration.
-
Monitor the animal for neurological deficits and overall health.
-
-
Outcome Assessment:
-
At a predetermined time point (e.g., 24 hours post-MCAO), assess the infarct volume using methods such as TTC staining.
-
Behavioral tests can also be conducted to evaluate functional outcomes.
-
Troubleshooting Guides
Issue 1: Lack of Neuroprotective Effect in Mice
-
Possible Cause: Incorrect dosage. The effective dose in rats (3 nmol/g) is not effective in mice.[1][3]
-
Solution: Ensure the use of the appropriate, higher dose of 10 nmol/g for mice.[1] Always perform a dose-response study when using a compound in a new species.[1]
Issue 2: High Variability in Infarct Volume
-
Possible Cause 1: Inconsistent tMCAO surgery. Variability in suture placement or occlusion time can significantly impact infarct size.
-
Solution 1: Standardize the surgical procedure. Ensure consistent placement of the filament and precise timing of the occlusion and reperfusion. Use of cerebral blood flow monitoring can help confirm successful occlusion.
-
Possible Cause 2: Animal strain and substrain differences.
-
Solution 2: Use a consistent and well-characterized mouse or rat strain for all experiments.
Issue 3: Difficulty with Intravenous Injection in Mice
-
Possible Cause: Small and fragile tail veins.
-
Solution: Use a proper restraint device to secure the mouse and minimize movement. Warming the tail with a heat lamp or warm water can help dilate the veins, making them more accessible. Use a small gauge needle (e.g., 30G) to minimize tissue damage.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tat-NR2B9c Signaling Pathway in Neuroprotection.
Caption: Experimental Workflow for this compound Administration in tMCAO.
References
- 1. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tat-NR2B9c TFA solubility issues for in vitro assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Tat-NR2B9c TFA for in vitro assays.
Troubleshooting Guide
Issue: Precipitate forms when dissolving lyophilized this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | The peptide may not be soluble in the chosen solvent. Tat-NR2B9c is a basic peptide due to the presence of multiple arginine and lysine (B10760008) residues in the Tat sequence. |
| Low Temperature | Dissolving peptides at low temperatures can hinder solubility. |
| Incorrect pH | The pH of the buffer may be close to the isoelectric point (pI) of the peptide, minimizing its solubility. |
| High Peptide Concentration | The concentration of the peptide may exceed its solubility limit in the given solvent. |
| Insufficient Mixing | The peptide may not have been adequately mixed to fully dissolve. |
Issue: The peptide dissolves initially but precipitates upon dilution in an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility Limit in Final Buffer | The percentage of the organic solvent in the final solution may be too low to maintain the solubility of a hydrophobic peptide. |
| Localized High Concentration | Adding the peptide stock solution too quickly to the aqueous buffer can create areas of high concentration, leading to precipitation. |
| Buffer Incompatibility | Components of the dilution buffer may be incompatible with the peptide or the initial solvent. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is TFA present?
Tat-NR2B9c is a synthetic peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor.[1][2] It is designed to disrupt the interaction between PSD-95 and the NMDA receptor, thereby offering neuroprotective effects.[1][2] The Trifluoroacetic acid (TFA) salt is a common counterion resulting from the solid-phase synthesis and purification process of the peptide.
Q2: What is the recommended solvent for dissolving this compound?
For initial stock solutions, sterile, high-purity water is recommended. A product data sheet indicates that this compound is soluble in water at concentrations of at least 50 mg/mL and in PBS at 100 mg/mL with the aid of ultrasonication.[1]
Q3: How can I improve the solubility of this compound?
If you encounter solubility issues, consider the following:
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Sonication: Brief sonication can help break up aggregates and enhance dissolution.
-
Gentle Warming: Warming the solution slightly can improve solubility, but avoid excessive heat to prevent peptide degradation.
-
pH Adjustment: Since Tat-NR2B9c is a basic peptide, dissolving it in a mildly acidic solution (e.g., a buffer with a pH below 7) can improve solubility.
Q4: Can the residual TFA in my peptide sample affect my in vitro assays?
Yes, residual TFA can impact experimental results. TFA is a strong acid and can be toxic to cells, even at low concentrations.[3] The amount of residual TFA in a lyophilized peptide sample can range from 10% to 45% by weight. For sensitive cell-based assays, it is highly recommended to reduce the TFA content to less than 1%.[3]
Q5: At what concentrations does TFA become cytotoxic?
The cytotoxic concentration of TFA can vary depending on the cell line and assay duration. Some studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM, while more significant toxicity is often observed in the micromolar to millimolar range. It is advisable to run a "TFA only" control to determine the tolerance of your specific cell line.
Q6: How can I remove TFA from my Tat-NR2B9c sample?
The most common method for removing TFA is through ion exchange with a more biocompatible counterion, such as hydrochloride (HCl) or acetate, followed by lyophilization. This process is typically repeated multiple times to ensure complete removal.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Water | ≥ 50 mg/mL | [1] |
| PBS | 100 mg/mL | Requires ultrasonication.[1] |
Table 2: Molar to Mass Conversion for this compound (Molecular Weight: 2632.90 g/mol )
| Desired Molarity | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 0.3798 mL | 1.8990 mL | 3.7981 mL |
| 5 mM | 0.0760 mL | 0.3798 mL | 0.7596 mL |
| 10 mM | 0.0380 mL | 0.1899 mL | 0.3798 mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Using a sterile pipette, add the desired volume of sterile, high-purity water to the vial to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution in a vial containing 1 mg of peptide, add 100 µL of water).
-
Dissolve: Gently vortex or sonicate the vial until the peptide is completely dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended.
Protocol 2: TFA Removal by HCl Exchange
-
Dissolve Peptide: Dissolve the this compound in distilled water at a concentration of 1 mg/mL.
-
Add HCl: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubate: Let the solution stand at room temperature for at least one minute.
-
Freeze: Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: For complete TFA removal, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired buffer for the experiment.
Visualizations
Caption: Tat-NR2B9c signaling pathway disruption.
Caption: Workflow for this compound solubilization.
References
Technical Support Center: Optimizing Tat-NR2B9c TFA Treatment in Cell Culture
Welcome to the technical support center for Tat-NR2B9c TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your treatment parameters.
Troubleshooting Guides and FAQs
This section addresses specific issues that you may encounter during your experiments with this compound.
Frequently Asked Questions
Q1: What is Tat-NR2B9c and how does it work?
A1: Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that disrupts the interaction between the NMDA receptor subunit GluN2B (formerly NR2B) and the postsynaptic density protein-95 (PSD-95).[1][2][3][4] The "Tat" portion is a cell-penetrating peptide derived from the HIV-1 Tat protein, which facilitates its entry into cells.[5][6] By binding to PSD-95, Tat-NR2B9c uncouples the NMDA receptor from downstream neurotoxic signaling pathways, including those involving neuronal nitric oxide synthase (nNOS) and NADPH oxidase, thereby reducing the production of nitric oxide (NO) and superoxide (B77818), respectively.[1][5][7] This targeted disruption helps to prevent excitotoxic neuronal death without affecting the normal ion channel function of the NMDA receptor.[8][9]
Q2: What is the significance of the TFA salt associated with the peptide?
A2: TFA (trifluoroacetate) is a counter-ion used during the synthesis and purification of the Tat-NR2B9c peptide. It is important to be aware of its presence as high concentrations of TFA can be toxic to cells. When preparing your stock solutions and working dilutions, the molecular weight of the peptide should be considered as the free base to ensure accurate molar concentrations.[10] Always refer to the manufacturer's product sheet for the exact molecular weight and purity of your specific lot.
Q3: What is a good starting concentration and treatment duration for my cell culture experiment?
A3: The optimal concentration and duration of Tat-NR2B9c treatment are highly dependent on the cell type, experimental model, and the specific endpoint being measured. Based on published studies, a good starting point for neuronal cultures is in the range of 50 nM to 1 µM.[1][8] For example, one study showed that 0.5 µmol/L (500 nM) of Tat-NR2B9c suppressed NMDA-induced superoxide production by approximately 75% after a 30-minute treatment in neuronal cultures.[1] Another study reported significant neuroprotection in cultured cortical neurons with a 50 nM concentration when applied for 1 hour after an NMDA challenge.[8] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How stable is Tat-NR2B9c in cell culture medium?
A4: The stability of Tat-NR2B9c can be a concern, especially in serum-containing medium where proteases are present. Some studies have indicated that Tat-conjugated peptides can be subject to degradation.[6][11] For longer-term experiments, it may be necessary to replenish the peptide in the culture medium. If you suspect peptide degradation is affecting your results, consider performing a stability test of the peptide in your specific culture medium over your experimental time course. A protease-resistant analog of Tat-NR2B9c has also been developed to address issues of poor plasma half-life, which may also have implications for in vitro stability.[6][12]
Troubleshooting Common Issues
Q5: I am not observing the expected neuroprotective effect. What could be the issue?
A5: There are several potential reasons for a lack of neuroprotective effect:
-
Suboptimal Concentration or Duration: As mentioned, the effective concentration and treatment time can vary. It is crucial to perform a thorough optimization for your specific cell type and excitotoxic insult.
-
Peptide Quality and Handling: Ensure that the this compound peptide is of high purity (≥95% HPLC is recommended) and has been stored correctly (typically at -20°C or -80°C) to prevent degradation.[2][4][10] Avoid repeated freeze-thaw cycles of stock solutions.[2][4]
-
Cell Health and Density: The health and density of your cell cultures can significantly impact their response to both the excitotoxic stimulus and the protective peptide. Ensure your cultures are healthy and plated at an appropriate density.
-
Mechanism of Cell Death: Tat-NR2B9c specifically targets excitotoxicity mediated by the NMDA receptor/PSD-95 interaction. If the cell death in your model is triggered by other pathways, Tat-NR2B9c may not be effective.
Q6: I am observing toxicity in my cell cultures even at low concentrations of Tat-NR2B9c. What should I do?
A6: While Tat-NR2B9c is designed to be neuroprotective, cellular toxicity can occur. Here are some troubleshooting steps:
-
TFA Toxicity: As noted, the TFA counter-ion can be toxic at high concentrations. Ensure you are calculating your concentrations based on the peptide's free base molecular weight and that your final TFA concentration in the culture medium is minimal.
-
Peptide Purity: Impurities from the peptide synthesis could be contributing to toxicity. Use a high-purity peptide from a reputable supplier.
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Cell Type Sensitivity: Some cell lines or primary cultures may be more sensitive to the Tat peptide or the NR2B9c sequence. Perform a toxicity assay (e.g., MTT or LDH assay) with a range of Tat-NR2B9c concentrations on your specific cells without an excitotoxic challenge to determine the non-toxic concentration range.
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Control Peptides: To confirm that the observed effect is specific to the disruption of the NR2B-PSD-95 interaction, consider using a scrambled control peptide or a Tat peptide alone to control for any non-specific effects of the cell-penetrating peptide.
Quantitative Data Summary
The following tables summarize key quantitative data for Tat-NR2B9c to aid in experimental design.
Table 1: Binding Affinities and Inhibitory Concentrations
| Target Interaction | Parameter | Value | Reference |
| PSD-95 PDZ domain 2 (PSD-95d2) | EC50 | 6.7 nM | [2][3][4][13] |
| PSD-95 PDZ domain 1 (PSD-95d1) | EC50 | 670 nM | [2][3][4][13] |
| NR2A binding to PSD-95 | IC50 | 0.5 µM | [2][3][4] |
| NR2B binding to PSD-95 | IC50 | ~8 µM | [2][3][4] |
| nNOS interaction with PSD-95 | IC50 | ~0.2 µM | [2][4] |
Table 2: Effective Concentrations in Preclinical Models
| Model System | Effect | Concentration/Dose | Reference |
| Neuronal Cultures (NMDA-induced superoxide production) | ~75% suppression | 0.5 µmol/L | [1] |
| Cultured Cortical Neurons (NMDA excitotoxicity) | Neuroprotection | 50 nM | [8] |
| Rat Model (transient MCAO) | Reduced cerebral infarction | 3 nmol/g (i.v.) | [8] |
| Mouse Model (transient MCAO) | Reduced infarct volume | 10 nmol/g | [14][15] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol provides a framework for assessing the neuroprotective effects of Tat-NR2B9c in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium with B27 supplement
-
This compound (high purity)
-
N-methyl-D-aspartate (NMDA)
-
Propidium Iodide (PI) or LDH assay kit for cell death assessment
-
Phosphate-buffered saline (PBS)
-
Sterile, deionized water
Procedure:
-
Cell Plating: Plate primary neurons in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to mature for at least 7-10 days in vitro.
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in sterile water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a 10 mM stock solution of NMDA in sterile water.
-
-
Tat-NR2B9c Pre-treatment (or Co-treatment/Post-treatment):
-
Prepare working dilutions of Tat-NR2B9c in pre-warmed culture medium. A suggested concentration range for initial testing is 10 nM to 1 µM.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of Tat-NR2B9c.
-
Incubate for the desired pre-treatment duration (e.g., 30-60 minutes).
-
-
NMDA Challenge:
-
Add NMDA directly to the culture wells to achieve the final desired concentration (e.g., 20-100 µM). The optimal concentration of NMDA to induce significant but sub-maximal cell death should be determined empirically for your specific culture system.
-
Incubate for the desired challenge duration (e.g., 1 hour).
-
-
Washout and Recovery:
-
After the NMDA challenge, gently wash the cells twice with pre-warmed, serum-free medium to remove NMDA and the peptide.
-
Add fresh culture medium (without NMDA or peptide) and return the cells to the incubator.
-
-
Assessment of Cell Viability:
-
After a recovery period (e.g., 20-24 hours), assess cell death using a suitable method such as Propidium Iodide staining for necrotic cells or an LDH assay to measure lactate (B86563) dehydrogenase release into the medium.
-
-
Data Analysis: Quantify cell death in each treatment group and compare the results from Tat-NR2B9c treated groups to the NMDA-only control group.
Visualizations
The following diagrams illustrate key pathways and workflows related to Tat-NR2B9c.
Signaling Pathway of Tat-NR2B9c Action
Caption: Mechanism of Tat-NR2B9c neuroprotection.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing Tat-NR2B9c treatment duration.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for lack of neuroprotection.
References
- 1. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 7. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tat-NR2B9c prevent cognitive dysfunction in mice modeling Alzheimer's Disease induced by Aβ1–42 via perturbing PSD-95 interactions with NR2B-subtype receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tat-NR2B9c trifluoroacetate ≥95% (HPLC) | 500992-11-0 [sigmaaldrich.com]
- 11. Conjugation of Therapeutic PSD-95 Inhibitors to the Cell-Penetrating Peptide Tat Affects Blood–Brain Barrier Adherence, Uptake, and Permeation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 14. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Tat-NR2B9c TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tat-NR2B9c TFA. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tat-NR2B9c?
A1: Tat-NR2B9c is a neuroprotective peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor. It is designed to uncouple the N-methyl-D-aspartate receptor (NMDAR) from downstream neurotoxic signaling pathways. The "NR2B9c" portion of the peptide consists of the nine C-terminal amino acids of the NMDA receptor subunit NR2B. This sequence binds with high affinity to the PDZ domain of PSD-95, a scaffolding protein. This binding competitively disrupts the interaction between PSD-95 and NR2B-containing NMDARs. By disrupting this complex, Tat-NR2B9c prevents the activation of neuronal nitric oxide synthase (nNOS) and the subsequent production of nitric oxide (NO), a key mediator of excitotoxicity.[1] Additionally, it has been shown to block NMDA-induced superoxide (B77818) production by preventing the activation of neuronal NADPH oxidase.[1][2] The "Tat" portion is a cell-penetrating peptide derived from the HIV-1 trans-activating transcriptional activator, which facilitates the entry of NR2B9c into neurons.[3][4]
Q2: What are the potential off-target effects of the Tat peptide component?
A2: The Tat peptide is a widely used cell-penetrating peptide (CPP) that facilitates the intracellular delivery of various cargo molecules.[3][4] However, the Tat peptide itself is not inert and can have biological effects. Its cellular uptake is primarily mediated by endocytosis, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent pathways.[5][6] The efficiency of uptake can be cell-type dependent, partly due to interactions with negatively charged glycosaminoglycans (GAGs) on the cell surface.[3] Potential off-target effects of the Tat peptide include:
-
Intrinsic Biological Activity: Unconjugated Tat peptide has been reported to have neuroprotective effects on its own in some contexts, potentially by interfering with NMDA signaling.[7]
-
Non-specific Cellular Interactions: Due to its cationic nature, the Tat peptide can interact with various negatively charged molecules on the cell surface and intracellularly, which could potentially trigger unintended signaling pathways.
-
Toxicity: At high concentrations, some studies have reported cytotoxicity associated with Tat peptides, although it is generally considered to have good biocompatibility at concentrations used for cargo delivery.[8][9]
Q3: What are the potential off-target effects of the trifluoroacetate (B77799) (TFA) counter-ion?
A3: Trifluoroacetic acid (TFA) is a common counter-ion for synthetic peptides, including Tat-NR2B9c, as it is used in the purification process (reversed-phase HPLC).[10][11] However, residual TFA in the peptide preparation can have unintended biological consequences and interfere with certain experimental assays.[5][12] Potential issues include:
-
Cytotoxicity: TFA can be cytotoxic at certain concentrations, which vary depending on the cell line.[13] This can manifest as reduced cell viability or inhibition of cell proliferation, potentially confounding the interpretation of the peptide's effects.[5][13][14]
-
Alteration of Cellular Processes: TFA has been shown to affect cellular processes such as protein synthesis and cell growth in some cell lines.[5][15]
-
Assay Interference: TFA can interfere with analytical techniques like mass spectrometry by causing ion suppression, which reduces the signal of the peptide of interest.[3][10][16] It can also potentially interfere with immunoassays.[14][17][18]
Q4: What are appropriate controls to use in my experiments with this compound?
A4: To ensure that the observed effects are specific to the action of Tat-NR2B9c on its intended target, it is crucial to include the following controls:
-
Scrambled Peptide Control: A peptide with the same amino acid composition as Tat-NR2B9c but in a randomized (scrambled) sequence. This control helps to demonstrate that the observed biological effect is due to the specific sequence of NR2B9c and not just a general effect of a peptide with a similar size and charge.
-
Tat Peptide Alone Control: Using the Tat peptide without the NR2B9c cargo can help to identify any effects that are solely due to the cell-penetrating peptide.
-
TFA Control: To control for the effects of the TFA counter-ion, cells should be treated with a solution containing TFA at the same concentration and pH as in the this compound-containing wells.
-
Vehicle Control: The buffer or solvent used to dissolve the this compound should be added to control cells to account for any effects of the vehicle itself.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity or unexpected cell death observed.
| Possible Cause | Troubleshooting Step |
| TFA Cytotoxicity | 1. Determine TFA Concentration: Calculate the molar concentration of TFA in your final experimental conditions. 2. Run a TFA Control: Treat cells with TFA alone at the same concentration and pH to assess its direct effect on cell viability. 3. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the dose-dependent effects. 4. Consider Salt Exchange: If TFA toxicity is confirmed, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl).[10][12][16][19] |
| Peptide Aggregation | 1. Check Solubility: Ensure the peptide is fully dissolved in the initial stock solution. Hydrophobic peptides can be prone to aggregation.[20] 2. Proper Dilution: When diluting the stock solution into your culture medium, add the peptide solution dropwise while gently mixing to avoid precipitation. 3. Sonication: Brief sonication of the stock solution may help to dissolve aggregates. |
| High Peptide Concentration | 1. Optimize Concentration: Perform a dose-response experiment to find the optimal concentration that provides the desired biological effect without causing significant cell death. |
Problem 2: Inconsistent or no observable effect of Tat-NR2B9c.
| Possible Cause | Troubleshooting Step |
| Inefficient Cellular Uptake | 1. Confirm Uptake: If possible, use a fluorescently labeled version of Tat-NR2B9c to visualize its entry into the cells via microscopy or flow cytometry. 2. Optimize Incubation Time: Vary the incubation time of the peptide with the cells to determine the optimal duration for uptake and effect. 3. Cell-Type Variability: Be aware that the efficiency of Tat-mediated delivery can vary between different cell types. |
| Peptide Degradation | 1. Proper Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. 2. Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a frozen stock. |
| Incorrect Experimental Readout | 1. Appropriate Assay: Ensure the chosen assay is sensitive enough to detect the expected biological effect. For example, to confirm target engagement, a co-immunoprecipitation experiment would be more direct than a general cell viability assay. |
| Incorrect Dosing (in vivo) | 1. Dose Translation: Be aware that effective doses can vary significantly between species. A dose effective in rats may not be effective in mice without proper dose translation.[18][21] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Tat-NR2B9c EC50 for PSD-95d2 | 6.7 nM | [21][22][23] |
| Tat-NR2B9c EC50 for PSD-95d1 | 670 nM | [21][22][23] |
| Tat-NR2B9c IC50 for NR2A binding to PSD-95 | 0.5 µM | [22][23] |
| Tat-NR2B9c IC50 for NR2B binding to PSD-95 | 8 µM | [22][23] |
| Tat-NR2B9c IC50 for nNOS binding to PSD-95 | ~0.2 µM | [22] |
| Reported Cytotoxic Concentration of TDA in Neuronal and Glial Cells | 1.4–2.4 µM | [24] |
| Reported Cytotoxic Concentration of various compounds in SH-SY5Y cells | 15–1000 µM | [25] |
Note: The cytotoxic concentration of TFA can vary significantly between cell lines. It is recommended to determine the specific toxicity for your experimental system.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Tat-NR2B9c Target Engagement
This protocol is designed to verify that Tat-NR2B9c disrupts the interaction between PSD-95 and the NR2B subunit of the NMDA receptor in your experimental system.
Materials:
-
Cell culture expressing PSD-95 and NR2B
-
This compound
-
Scrambled peptide control
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)
-
Anti-PSD-95 antibody for immunoprecipitation
-
Anti-NR2B antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with Tat-NR2B9c or the scrambled peptide control at the desired concentration and for the optimal time. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer on ice.
-
Pre-clearing Lysates: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-PSD-95 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-NR2B antibody to detect the amount of NR2B that was co-immunoprecipitated with PSD-95. A decrease in the NR2B signal in the Tat-NR2B9c treated sample compared to controls indicates successful disruption of the interaction.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability after treatment with this compound.[1][13][26][27][28][29]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)
-
96-well cell culture plates
-
This compound and relevant controls (scrambled peptide, TFA alone, vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and the appropriate controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[7][15][30][31]
Materials:
-
Neuronal cell line
-
96-well cell culture plates
-
This compound and relevant controls
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at the recommended wavelength (usually around 490 nm) using a microplate reader. The amount of color formed is proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Visualizations
Caption: Signaling pathway of Tat-NR2B9c action.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. lifetein.com [lifetein.com]
- 13. MTT cell viability assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. peptide.com [peptide.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Removing Trifluoroacetic Acid (TFA) From Peptides | PDF [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Cytotoxic Effects of Tropodithietic Acid on Mammalian Clonal Cell Lines of Neuronal and Glial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lifetein.com [lifetein.com]
- 30. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scientificlabs.co.uk [scientificlabs.co.uk]
Issues with Tat-NR2B9c TFA aggregation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the aggregation of Tat-NR2B9c TFA. The information is intended for researchers, scientists, and drug development professionals working with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a postsynaptic density-95 (PSD-95) inhibitor. It is designed to uncouple the N-methyl-D-aspartate receptor (NMDAr) from downstream neurotoxic signaling pathways. The 'Tat' portion of the peptide is a cell-penetrating peptide that facilitates its entry into neurons. The 'NR2B9c' sequence is derived from the C-terminus of the NMDA receptor subunit GluN2B and competitively inhibits the interaction between PSD-95 and the receptor. This disruption prevents the activation of neuronal nitric oxide synthase (nNOS) and subsequent production of nitric oxide (NO) and other neurotoxic molecules, offering a neuroprotective effect.[1][2][3] The trifluoroacetate (B77799) (TFA) salt is a common counterion from the peptide synthesis and purification process.
Q2: What are the common signs of this compound aggregation?
A2: Aggregation of this compound can manifest in several ways, including:
-
Visible precipitates: You may observe solid particles, flakes, or a pellet at the bottom of the vial after reconstitution or during storage.
-
Cloudiness or opalescence: The solution may appear hazy or milky, indicating the formation of soluble aggregates.
-
Gel formation: At higher concentrations, the solution may become viscous and form a gel-like substance.
-
Inconsistent experimental results: Variability in bioactivity or inconsistent data between experiments can be an indirect sign of aggregation, as it reduces the concentration of active, monomeric peptide.
Q3: What is the role of the TFA counterion in aggregation?
A3: Trifluoroacetic acid (TFA) is a common counterion present in commercially available synthetic peptides as a result of the purification process. The presence of TFA can influence the solubility and aggregation of peptides. While it can aid in the initial dissolution of some peptides, residual TFA can also promote aggregation in certain buffer conditions by altering the local pH and interacting with the peptide's charged residues. The impact of TFA is peptide-specific and depends on the amino acid sequence and the overall hydrophobicity.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation and aggregation, proper storage is crucial:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability (up to 2 years).[4]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Troubleshooting Guide for this compound Aggregation
This guide provides a systematic approach to troubleshoot and prevent aggregation issues during your experiments.
Problem 1: Lyophilized this compound powder is difficult to dissolve.
Possible Causes:
-
Inappropriate solvent: The peptide may have poor solubility in the initial solvent chosen.
-
Incorrect pH: The pH of the solvent may be close to the isoelectric point (pI) of the peptide, minimizing its solubility.
-
Hydrophobic nature: The peptide sequence contains hydrophobic residues that can hinder dissolution in aqueous buffers.
Solutions:
-
Start with the right solvent:
-
Adjust the pH:
-
Since Tat-NR2B9c is a basic peptide (positively charged at neutral pH), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[5]
-
-
Use sonication:
-
Briefly sonicate the solution in a water bath to aid dissolution. This can help break up small, initial aggregates.[1]
-
Problem 2: The this compound solution becomes cloudy or forms precipitates after reconstitution.
Possible Causes:
-
Unfavorable buffer conditions: The pH, ionic strength, or composition of the buffer may promote aggregation.
-
High peptide concentration: The concentration of the peptide may be too high for the given buffer conditions, leading to supersaturation and precipitation.
-
Temperature fluctuations: Changes in temperature can affect peptide stability and solubility.
-
Repeated freeze-thaw cycles: This can induce aggregation.
Solutions:
-
Optimize Buffer Composition:
-
pH: Maintain a pH between 6.0 and 7.0 for optimal stability. A patented formulation for lyophilized Tat-NR2B9c recommends a pH of 6.5.
-
Excipients: The addition of stabilizing excipients can significantly reduce aggregation.
-
| Excipient | Recommended Concentration | Mechanism of Action |
| Histidine | 20-50 mM | Acts as a buffering agent and can reduce aggregation. |
| Trehalose (B1683222) | 100-150 mM | A cryoprotectant that stabilizes peptide structure. |
| Arginine | 50-100 mM | Can suppress protein-protein interactions and reduce aggregation. |
-
Control Peptide Concentration:
-
Work with the lowest effective concentration for your experiment. If high concentrations are necessary, the use of stabilizing excipients is critical.
-
-
Proper Handling and Storage:
-
After reconstitution, prepare single-use aliquots to avoid freeze-thaw cycles.[1]
-
Allow the vial to warm to room temperature before reconstitution.
-
Briefly centrifuge the vial before opening to collect all the lyophilized powder at the bottom.
-
Problem 3: Inconsistent results in cell-based assays or in vivo studies.
Possible Causes:
-
Aggregation in culture media or physiological buffers: The complex composition of cell culture media or physiological buffers (e.g., high salt concentration, presence of proteins) can induce aggregation of this compound.
-
Loss of active peptide: Aggregation reduces the effective concentration of the monomeric, active form of the peptide.
Solutions:
-
Pre-formulation is Key:
-
Prepare a concentrated stock solution in an optimized buffer (e.g., with histidine and trehalose at pH 6.5) before diluting it into the final experimental medium.
-
-
Solubility in Biological Fluids:
-
This compound is soluble in PBS.[1] When diluting into complex media, add the peptide solution slowly while gently mixing.
-
-
Characterize Your Peptide Solution:
-
Before use in critical experiments, it is advisable to check for aggregation using the methods described in the experimental protocols section below.
-
Signaling Pathway and Experimental Workflows
Tat-NR2B9c Signaling Pathway
References
Adjusting Tat-NR2B9c TFA dosage for different ischemic injury models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tat-NR2B9c TFA in various ischemic injury models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Tat-NR2B9c (also known as NA-1) is a neuroprotective peptide that works by disrupting the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor subunit GluN2B (formerly NR2B).[1][2] This interaction is a key step in the excitotoxic cascade that leads to neuronal death after an ischemic event. Specifically, Tat-NR2B9c binds to the PDZ domains of PSD-95, preventing it from linking NMDA receptors to neuronal nitric oxide synthase (nNOS).[1][2] This uncoupling reduces the production of nitric oxide (NO) and downstream reactive oxygen species (ROS), thereby mitigating neuronal damage.[1][3]
Q2: In which animal models of ischemic stroke has Tat-NR2B9c been shown to be effective?
The preclinical efficacy of Tat-NR2B9c as a neuroprotectant has been validated in several stroke models in rats and non-human primates.[1] Notably, it has been extensively studied in transient middle cerebral artery occlusion (tMCAO) models in both rats and mice.[1][2][4] Efficacy has also been demonstrated in a model of global cerebral ischemia in rats.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in water or phosphate-buffered saline (PBS). For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.
Q4: What is the importance of the TFA salt form of this peptide?
TFA (trifluoroacetic acid) is often used in the purification of synthetic peptides and remains as a counterion in the final product. It is important to be aware of the TFA salt form as residual TFA can have biological effects and may interfere with experimental results. For sensitive applications, researchers may consider obtaining a TFA-free version of the peptide or performing a salt exchange procedure.
Troubleshooting Guide
Issue 1: Lack of Neuroprotective Effect
Possible Cause 1: Incorrect Dosage
Dosage of Tat-NR2B9c is critical and highly species-dependent. A dose that is effective in rats may not be effective in mice. For instance, a dose of 3 nmol/g was found to be effective in rats, whereas 10 nmol/g was required to see a significant reduction in infarct volume in mice subjected to tMCAO.[1][2]
-
Recommendation: Always perform a dose-response study when using Tat-NR2B9c in a new species or a different ischemic model. Refer to the dosage table below for starting points.
Possible Cause 2: Inappropriate Timing of Administration
The therapeutic window for Tat-NR2B9c is a critical factor. In most preclinical studies demonstrating efficacy, the peptide is administered at or shortly after the onset of reperfusion.[1] Delaying administration significantly can reduce or abolish its neuroprotective effects.
-
Recommendation: For focal ischemia models like tMCAO, administer Tat-NR2B9c intravenously at the beginning of reperfusion.
Possible Cause 3: Variability in Peptide Quality
The peptide content and purity can vary between manufacturers and even between different lots from the same manufacturer. Impurities or a lower-than-stated peptide concentration can lead to a lack of efficacy.
-
Recommendation: Source this compound from a reputable supplier that provides a certificate of analysis with purity data (e.g., HPLC, mass spectrometry).
Possible Cause 4: Poor Stability in Experimental Conditions
Tat-NR2B9c has been shown to have a short half-life in rat plasma.[5] Degradation of the peptide before it reaches its target can result in a loss of neuroprotection.
-
Recommendation: Prepare fresh solutions for each experiment. If continuous infusion is used, ensure the stability of the peptide in the vehicle at the experimental temperature.
Issue 2: Difficulties with Intravenous Administration in Mice
Possible Cause 1: Difficulty Visualizing and Accessing the Tail Vein
The small size of mouse tail veins can make intravenous injection challenging.
-
Recommendation: Use a mouse restrainer to secure the animal. Warming the mouse under a heat lamp or immersing the tail in warm water (38-40°C) for a few minutes can cause vasodilation and make the veins more prominent. Applying a small amount of ethanol (B145695) to the tail can also improve visualization.
Possible Cause 2: Incorrect Injection Technique
Improper needle insertion can lead to subcutaneous or perivascular injection, preventing the peptide from entering the bloodstream.
-
Recommendation: Use a small gauge needle (e.g., 30G). Insert the needle at a shallow angle with the bevel facing up. A successful injection should have no resistance, and a small bolus should be visible clearing the vein.
Data Presentation
Table 1: Recommended Dosages of this compound in Different Ischemic Injury Models
| Ischemic Model | Species | Dosage | Administration Route | Timing of Administration | Reference |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | 3 nmol/g | Intravenous (i.v.) | 1 hour after MCAO onset | [2] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Mouse | 10 nmol/g | Intravenous (i.v.) | At reperfusion | [1][2] |
| Global Cerebral Ischemia (Four-Vessel Occlusion) | Rat | 1.12 mg/kg (daily for 7 days) | Intraperitoneal (i.p.) | Immediately after reperfusion | |
| Photothrombotic Stroke | Mouse/Rat | No published data available | - | - | - |
Note on Photothrombotic Stroke Model: To date, there is no specific published dosage for this compound in the photothrombotic stroke model. Researchers should consider performing a dose-finding study, starting with doses shown to be effective in other murine models (e.g., 10 nmol/g i.v. for mice) and adjusting based on the severity of the ischemic insult in their specific model.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Mouse Model of tMCAO
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free PBS to the desired stock concentration.
-
Further dilute the stock solution with PBS to the final injection concentration. The final volume for injection should be approximately 1 µL/g of body weight.[1]
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).
-
Place the mouse on a heating pad to maintain body temperature.
-
Secure the mouse in a restrainer, exposing the tail.
-
Warm the tail using a heat lamp or warm water to induce vasodilation.
-
-
Intravenous Injection:
-
Clean the tail with an alcohol swab.
-
Using a 30G needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins.
-
Administer the this compound solution slowly over 5 minutes using a syringe pump.[1]
-
The injection should be timed to begin at the onset of reperfusion following the removal of the MCAO filament.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions and during recovery from anesthesia.
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the ECA and the pterygopalatine artery.
-
Introduce a silicone-coated monofilament into the ICA via an incision in the ECA stump.
-
Advance the filament until it blocks the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for the desired duration (e.g., 30 or 60 minutes).[1]
-
-
Reperfusion:
-
Gently withdraw the monofilament to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
-
Mandatory Visualizations
Signaling Pathway of Tat-NR2B9c in Ischemic Stroke
Caption: Tat-NR2B9c signaling pathway in ischemic stroke.
Experimental Workflow for this compound Administration in tMCAO
Caption: this compound experimental workflow in a tMCAO model.
Logical Relationship for Troubleshooting Lack of Efficacy
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSD-95 inhibitor Tat-NR2B9c (NA-1) protects the integrity of the blood-brain barrier after transient middle artery occlusion in rats by downregulating matrix metalloprotease-9 and upregulating endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Half-life of Tat-NR2B9c TFA for Sustained Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo half-life of the neuroprotective peptide Tat-NR2B9c TFA through sustained delivery strategies.
Frequently Asked Questions (FAQs)
Q1: What is the known half-life of this compound in its free form?
The half-life of Tat-NR2B9c in rat plasma has been reported to be approximately 17.8 minutes. This short half-life necessitates the development of sustained delivery systems for potential therapeutic applications.
Q2: Why is the half-life of this compound so short?
Like many peptides, this compound is susceptible to several factors in vivo that contribute to its rapid clearance. These include enzymatic degradation by proteases present in the bloodstream and rapid renal clearance due to its relatively small size.
Q3: What are the primary strategies for extending the half-life of this compound?
The two main approaches to prolonging the systemic circulation of this compound are encapsulation within biodegradable polymers and incorporation into hydrogel matrices. These methods protect the peptide from enzymatic degradation and create a depot from which the peptide is slowly released.
Q4: How does encapsulation in PLGA nanoparticles enhance the half-life of this compound?
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer. When this compound is encapsulated within PLGA nanoparticles, the polymer matrix acts as a physical barrier, shielding the peptide from proteases. The sustained release is achieved through a combination of peptide diffusion from the matrix and the slow degradation of the PLGA polymer itself.
Q5: What are the advantages of using a hydrogel-based delivery system for this compound?
Hydrogels are three-dimensional networks of hydrophilic polymers that can hold large amounts of water. Incorporating this compound into a hydrogel can create a subcutaneous or localized depot. The release of the peptide is then governed by diffusion through the hydrogel matrix and the degradation rate of the hydrogel. This can lead to prolonged local or systemic concentrations of the peptide.
Q6: What are the critical quality attributes to consider when developing a sustained-release formulation for this compound?
Key quality attributes include particle size and distribution (for nanoparticles), gelation time and mechanical properties (for hydrogels), encapsulation efficiency, drug loading, in vitro release kinetics (burst release and sustained release profile), and the stability of the peptide within the formulation.
Troubleshooting Guides
Section 1: Formulation and Encapsulation Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound in PLGA Nanoparticles | 1. High water solubility of the peptide leading to its partitioning into the external aqueous phase during emulsion. 2. Inappropriate PLGA concentration or molecular weight. 3. Suboptimal emulsification process. | 1. Use a double emulsion (w/o/w) method. Optimize the pH of the inner aqueous phase to modulate the peptide's charge and solubility. 2. Experiment with different PLGA concentrations and molecular weights to find the optimal viscosity and precipitation characteristics. 3. Adjust the sonication or homogenization energy and time to achieve a stable primary emulsion. |
| High Initial Burst Release from PLGA Nanoparticles or Hydrogels | 1. A significant portion of the peptide is adsorbed to the surface of the nanoparticles. 2. Porous or unstable formulation matrix. 3. Rapid initial swelling of the hydrogel. | 1. Wash the nanoparticle suspension thoroughly after fabrication to remove surface-bound peptide. 2. For PLGA, use a higher polymer concentration or a polymer with a higher molecular weight to create a denser matrix. For hydrogels, increase the crosslinking density. 3. Modify the hydrogel composition to control the initial water uptake. |
| Peptide Aggregation During Formulation | 1. Exposure to organic solvents. 2. High shear stress during homogenization. 3. Unfavorable pH or ionic strength of buffers. | 1. Minimize the exposure time to organic solvents. 2. Optimize the energy input during emulsification. 3. Screen different buffer systems and pH values to find conditions that maintain peptide stability. |
| Inconsistent Particle Size or Gelation Time | 1. Variability in process parameters (e.g., stirring rate, temperature). 2. Inconsistent quality of raw materials. | 1. Standardize all process parameters and ensure they are tightly controlled. 2. Use high-quality, well-characterized polymers and reagents from a reliable source. |
Section 2: In Vitro and In Vivo Performance Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Rapid In Vitro Release Profile | 1. Low crosslinking density of the hydrogel. 2. Low molecular weight or hydrophilic PLGA. 3. High porosity of the formulation. | 1. Increase the concentration of the crosslinking agent in the hydrogel formulation. 2. Use a PLGA with a higher molecular weight or a more hydrophobic lactide:glycolide ratio. 3. Adjust formulation parameters to create a denser matrix. |
| No Significant Improvement in In Vivo Half-life | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 2. Premature degradation of the delivery system in vivo. 3. The in vitro release profile does not correlate with in vivo performance. | 1. Modify the surface of the nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" coating that evades the RES. 2. Select polymers with a slower degradation rate. 3. Develop an in vitro release assay that better mimics in vivo conditions (e.g., using relevant enzymes, pH, and temperature). |
| Observed Toxicity or Immunogenicity in Animal Models | 1. Residual organic solvents from the formulation process. 2. Unfavorable degradation products of the polymer. 3. The peptide itself or the formulation components trigger an immune response. | 1. Ensure complete removal of organic solvents through appropriate drying techniques (e.g., lyophilization, vacuum drying). 2. Use biocompatible and FDA-approved polymers like PLGA. 3. Conduct thorough biocompatibility testing of the final formulation. |
Quantitative Data Summary
| Parameter | Free this compound | This compound in PLGA Nanoparticles (Representative Data) | This compound in Hydrogel (Representative Data) |
| In Vivo Half-life | ~17.8 minutes (in rats) | Expected to be in the range of hours to days (Specific data for this compound not available) | Expected to be in the range of hours to days (Specific data for this compound not available) |
| Encapsulation Efficiency | N/A | Typically 30-70% (highly dependent on formulation parameters) | Typically >90% (for in situ forming hydrogels) |
| Initial Burst Release (in vitro, first 24h) | 100% | 20-60% of total loaded peptide | 10-40% of total loaded peptide |
| Sustained Release Duration (in vitro) | N/A | Days to weeks | Days to weeks |
Experimental Protocols
Protocol 1: Preparation of this compound-loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
-
Preparation of Inner Aqueous Phase (w1): Dissolve this compound in sterile water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to a concentration of 1-5 mg/mL.
-
Preparation of Organic Phase (o): Dissolve 50-100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio, 15-30 kDa) in 1 mL of a volatile organic solvent such as dichloromethane (B109758) (DCM).
-
Formation of Primary Emulsion (w1/o): Add the inner aqueous phase (e.g., 100 µL) to the organic phase. Emulsify using a probe sonicator on ice for 30-60 seconds.
-
Preparation of External Aqueous Phase (w2): Prepare a 1-2% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in sterile water.
-
Formation of Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase (e.g., 4 mL) and immediately homogenize or sonicate for 60-120 seconds.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with sterile water to remove residual PVA and unencapsulated peptide.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry for 24-48 hours to obtain a powder that can be stored at -20°C.
Protocol 2: Preparation of this compound-loaded In Situ Forming Hydrogel
-
Polymer Solution Preparation: Prepare a sterile solution of a thermosensitive polymer (e.g., a poloxamer-based system) or a chemically crosslinkable polymer system according to the manufacturer's instructions.
-
Peptide Incorporation: Just prior to use, add a concentrated solution of this compound to the polymer solution and mix gently to ensure homogeneity. The final concentration of the peptide will depend on the desired loading.
-
Gelation:
-
For thermosensitive hydrogels: The formulation will be a liquid at room temperature and will form a gel upon injection into the body and warming to 37°C.
-
For chemically crosslinkable hydrogels: The formulation may consist of two components that are mixed immediately before injection, initiating the crosslinking process and gel formation in situ.
-
-
Characterization: The gelation time, injectability, and mechanical properties of the hydrogel should be characterized before in vivo studies.
Protocol 3: In Vitro Release Study
-
Sample Preparation: Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles or dispense a known volume of the peptide-loaded hydrogel into a suitable container (e.g., a microcentrifuge tube).
-
Release Medium: Add a defined volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) to each sample.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), centrifuge the samples (for nanoparticles) or carefully remove the supernatant (for hydrogels). Collect a known volume of the supernatant for analysis.
-
Medium Replacement: Replace the collected volume with fresh release buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of peptide released over time.
Visualizations
Caption: Workflow for PLGA Nanoparticle Preparation.
Caption: Logical Relationship for Half-life Extension.
Validation & Comparative
Validating the Disruption of PSD-95/NMDAR Interaction: A Comparative Guide to Tat-NR2B9c TFA and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tat-NR2B9c TFA, a well-characterized inhibitor of the PSD-95/NMDAR interaction, with emerging alternative compounds. The content is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting the most suitable tools for their studies in neuroprotection and related fields.
Introduction to the PSD-95/NMDAR Complex
The N-methyl-D-aspartate receptor (NMDAR) is a crucial glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key factor in various neurological disorders such as stroke and neurodegenerative diseases. This pathological cascade is partly mediated by the postsynaptic density protein-95 (PSD-95), a scaffolding protein that links the NMDAR to downstream signaling molecules, notably neuronal nitric oxide synthase (nNOS). The interaction between the C-terminal of the NMDAR subunit GluN2B and the PDZ domains of PSD-95 is a critical nexus for excitotoxic signaling. Disrupting this interaction is a promising therapeutic strategy to mitigate neuronal damage without directly blocking NMDAR activity, which is essential for normal physiological functions.
This compound (also known as NA-1 or nerinetide) is a cell-penetrating peptide designed to specifically uncouple this interaction. It consists of the nine C-terminal amino acids of the GluN2B subunit fused to the Tat peptide for cell membrane translocation. This guide will compare the efficacy of this compound with other inhibitors, presenting key quantitative data and the experimental protocols used for their validation.
Comparative Analysis of PSD-95/NMDAR Interaction Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives. Direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
Table 1: In Vitro Binding Affinity and Inhibition
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Source |
| This compound | PSD-95 PDZ2 | ELISA | EC50: 6.7 nM | [1][2] |
| PSD-95 PDZ1 | ELISA | EC50: 670 nM | [1][2] | |
| PSD-95 / GluN2A | Co-IP | IC50: 0.5 µM | [1][2] | |
| PSD-95 / GluN2B | Co-IP | IC50: ~8 µM | [1][2] | |
| PSD-95 / nNOS | Co-IP | IC50: ~0.2 µM | [1][2] | |
| AVLX-144 (Tat-N-dimer) | PSD-95 PDZ1-2 | Fluorescence Polarization | Ki: 4.6 nM | [3] |
| ZL006 | PSD-95 / nNOS | AlphaScreen | EC50: 12.88 µM | [4] |
| IC87201 | PSD-95 / nNOS | AlphaScreen | EC50: 23.94 µM | [4] |
| University of Copenhagen Peptide 3 | PSD-95 PDZ2 | Fluorescence Polarization | IC50: 2.3 µM | [5] |
| Insilico Medicine Cpd 32 | cMyc-PSD95α / Tat-NR2B9C-B | FRET | IC50: 0.02 µM | [3] |
| Biotin-nNOS / cMyc-PSD95α | ELISA | IC50: 0.01 µM | [3] | |
| 6H-PSD95α / 5FAM-N-bis-(PEG2-IETAV)2 | Fluorescence Polarization | IC50: 0.023 µM | [3] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Administration | Outcome | Source |
| This compound | Rat (tMCAO) | 10 nmol/g, i.v. | Reduced infarct volume | [6] |
| Mouse (tMCAO) | 10 nmol/g, i.v. | Reduced infarct volume by 26% | [5][7] | |
| AVLX-144 (Tat-N-dimer) | Mouse (pMCAO) | 3 nmol/g, i.v. | Significantly greater reduction in infarct volume compared to Tat-NR2B9c | [3] |
| Insilico Medicine Cpd 32 | Mouse (tMCAO) | Not specified | Reduced cerebral embolism area and improved behavioral scores | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate PSD-95/NMDAR Interaction Disruption
This protocol is a generalized procedure for assessing the interaction between PSD-95 and NMDAR subunits in the presence or absence of an inhibitor.
Materials:
-
Cell or tissue lysates
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibody against PSD-95
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Primary antibodies for Western blotting (e.g., anti-GluN2B, anti-PSD-95)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add control IgG and Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the pellet. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against PSD-95.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending the pellet in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against the NMDAR subunit (e.g., GluN2B) and PSD-95.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
To test an inhibitor: Treat the cells with the inhibitor (e.g., this compound) for the desired time and concentration before cell lysis. A successful disruption will result in a decreased amount of the NMDAR subunit co-immunoprecipitated with PSD-95 compared to the untreated control.
Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening
This protocol describes a competitive FRET assay to quantify the inhibition of the PSD-95/NMDAR interaction.
Materials:
-
Purified, fluorescently labeled PSD-95 (e.g., with a donor fluorophore like Tb-chelate).
-
Purified, fluorescently labeled peptide corresponding to the C-terminus of GluN2B (e.g., with an acceptor fluorophore like fluorescein).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Test inhibitors (e.g., this compound and alternatives).
-
Microplate reader capable of time-resolved FRET (TR-FRET) measurements.
Procedure:
-
Assay Setup:
-
In a 384-well microplate, add a fixed concentration of the donor-labeled PSD-95 and acceptor-labeled GluN2B peptide to each well.
-
Add serial dilutions of the test inhibitor or vehicle control.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
FRET Measurement:
-
Measure the FRET signal using a microplate reader. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
The FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
The FRET ratio will be high in the absence of an inhibitor (indicating proximity of donor and acceptor) and will decrease as the inhibitor disrupts the interaction.
-
Plot the FRET ratio against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.
-
Fluorescence Polarization (FP) Competition Assay
This protocol outlines a competitive FP assay to determine the binding affinity of inhibitors to PSD-95.
Materials:
-
Purified PSD-95 protein.
-
Fluorescently labeled peptide tracer derived from the C-terminus of GluN2B.
-
Assay buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.5).
-
Test inhibitors.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Tracer Binding:
-
First, determine the optimal concentration of the tracer and PSD-95. Titrate the PSD-95 protein against a fixed, low concentration of the tracer and measure the increase in fluorescence polarization until saturation is reached. For the competition assay, use a concentration of PSD-95 that gives approximately 50-80% of the maximal polarization signal.
-
-
Competition Assay:
-
In a microplate, add the pre-determined concentrations of PSD-95 and the fluorescent tracer to each well.
-
Add serial dilutions of the unlabeled test inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
-
FP Measurement:
-
Measure the fluorescence polarization in each well using the microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization will be high when the tracer is bound to PSD-95 and will decrease as the unlabeled inhibitor competes for binding and displaces the tracer.
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Calculate the IC50 value from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound has been instrumental in validating the therapeutic potential of disrupting the PSD-95/NMDAR interaction. The data presented in this guide indicates that while this compound is an effective tool, newer alternatives such as the dimeric peptide AVLX-144 and small molecules from Insilico Medicine may offer improved potency. The choice of inhibitor will depend on the specific research question, the experimental model, and the desired outcome. The detailed protocols provided herein offer a starting point for researchers to independently validate and compare the efficacy of these and other novel inhibitors of the PSD-95/NMDAR interaction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A high-affinity, dimeric inhibitor of PSD-95 bivalently interacts with PDZ1-2 and protects against ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PSD-95 inhibitor Tat-NR2B9c (NA-1) protects the integrity of the blood-brain barrier after transient middle artery occlusion in rats by downregulating matrix metalloprotease-9 and upregulating endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
Tat-NR2B9c TFA vs. Other PSD-95 Inhibitors: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tat-NR2B9c TFA (also known as NA-1 or nerinetide) and other prominent PSD-95 inhibitors. The following analysis is supported by experimental data to delineate the performance and characteristics of these neuroprotective agents.
Postsynaptic density-95 (PSD-95) is a scaffolding protein that plays a critical role in the excitotoxic cascade following ischemic stroke. By linking NMDA receptors to neuronal nitric oxide synthase (nNOS), PSD-95 facilitates the production of neurotoxic nitric oxide. Inhibiting this interaction is a key therapeutic strategy for mitigating neuronal damage. This guide examines this compound and other notable PSD-95 inhibitors, including AVLX-144, TP95414, and the small molecules ZL006 and IC87201.
Mechanism of Action: A Tale of Two Strategies
The primary mechanism for most PSD-95 inhibitors, including Tat-NR2B9c, involves the disruption of the PSD-95/NMDA receptor complex, thereby uncoupling it from nNOS.[1] However, a newer strategy has emerged that targets the calpain-mediated cleavage of PSD-95, a pathological event triggered by excitotoxicity.[1]
-
Tat-NR2B9c (Nerinetide) and AVLX-144: These peptide-based inhibitors function by competitively binding to the PDZ domains of PSD-95, preventing its interaction with the NMDA receptor subunit GluN2B and subsequently blocking nNOS activation.[1]
-
TP95414: This novel peptide takes a different approach by interfering with the calpain-induced cleavage of PSD-95, which preserves the integrity of the postsynaptic density and reduces neuronal death.[1][2]
-
ZL006 and IC87201: These are small molecule inhibitors designed to disrupt the interaction between PSD-95 and nNOS.[3]
Quantitative Comparison of PSD-95 Inhibitors
The following table summarizes the key quantitative data for this compound and its counterparts, providing a basis for direct comparison of their potency and efficacy.
| Inhibitor | Type | Target Interaction | Binding Affinity | Preclinical Efficacy (Infarct Volume Reduction) | Clinical Development Stage |
| This compound (Nerinetide) | Peptide | Disrupts PSD-95/GluN2B-NMDAR | EC50: 6.7 nM (for PSD-95d2)[4] | ~26% in mice (tMCAO)[5] | Phase 3[1] |
| AVLX-144 | Dimeric Peptide | Disrupts PSD-95/GluN2B-NMDAR | Kd: 10 nM (for tandem PDZ1-2)[6] | Significant neuroprotection in rodent stroke models[7] | Phase 2[8][9] |
| TP95414 | Peptide | Prevents calpain-mediated PSD-95 cleavage | N/A | Significantly reduces neuronal death in vitro[2] | Preclinical[1] |
| ZL006 | Small Molecule | Disrupts PSD-95/nNOS | EC50: 12.88 µM (for PSD-95/nNOS binding)[3] | Significant reduction in a rat tMCAO model[10] | Preclinical |
| IC87201 | Small Molecule | Disrupts PSD-95/nNOS | EC50: 23.94 µM (for PSD-95/nNOS binding)[3] | Significantly recovered post-ischemia damages in rats[11] | Preclinical |
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the key signaling pathways and workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of PSD-95 inhibitors.
Middle Cerebral Artery Occlusion (MCAO) in Rodents
This surgical procedure is a widely used model to mimic ischemic stroke in humans.[12]
-
Anesthesia and Preparation: Anesthetize the rodent (e.g., with isoflurane) and maintain body temperature at 37°C. Make a midline cervical incision to expose the carotid arteries.[10]
-
Vessel Isolation: Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]
-
Filament Insertion: Ligate the distal ECA and temporarily clamp the CCA and ICA. Introduce a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery. Successful occlusion is often confirmed by monitoring cerebral blood flow.[10]
-
Occlusion and Reperfusion: Maintain the filament in place for a specific duration (e.g., 60-90 minutes) for transient MCAO. For reperfusion, gently withdraw the filament.[10]
-
Wound Closure and Recovery: Close the incision and allow the animal to recover in a heated cage.[10]
Infarct Volume Assessment using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of ischemic damage.
-
Tissue Harvesting: At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the animal and perfuse transcardially with saline.[10]
-
Brain Sectioning: Carefully remove the brain and section it into coronal slices of uniform thickness (e.g., 2 mm).[10]
-
Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.[10]
-
Quantification: Image the stained sections and use image analysis software to calculate the area of infarction in each slice. The total infarct volume is then calculated by summing the infarct areas and multiplying by the slice thickness. Adjustments for edema may be necessary for accurate quantification.[13]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is used to determine if two proteins interact within a cell lysate.
-
Cell Lysis: Lyse cells or tissues in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[14]
-
Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.[14]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., PSD-95) overnight at 4°C.[14]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of the "prey" protein (e.g., GluN2B or nNOS) by Western blotting.[14]
Cell-Based Neuroprotection Assay against NMDA-Induced Excitotoxicity
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) to an appropriate density and maturity.
-
Pre-treatment: Pre-incubate the neuronal cultures with the PSD-95 inhibitor at various concentrations for a specified period (e.g., 1 hour).
-
Excitotoxic Insult: Expose the neurons to a high concentration of NMDA (e.g., 50-150 µM) and glycine (B1666218) for a defined duration to induce excitotoxicity.[15]
-
Washout and Recovery: Remove the NMDA-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24 hours.
-
Viability Assessment: Quantify neuronal viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with viability dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1).[15]
Concluding Remarks
The landscape of PSD-95 inhibitors is evolving, with both peptide-based and small-molecule approaches showing promise in preclinical models of ischemic stroke. Tat-NR2B9c (nerinetide) has been extensively studied and has reached late-stage clinical trials. While the overall results of the ESCAPE-NA1 trial were neutral, a subgroup analysis of patients who did not receive alteplase (B1167726) showed a reduction in infarct volume and improved functional outcomes, suggesting a potential therapeutic benefit.[16] Newer agents like AVLX-144, with its enhanced binding affinity, and TP95414, with its novel mechanism of action, represent exciting advancements in the field.[1] The small molecules ZL006 and IC87201 offer the advantages of potentially better oral bioavailability and blood-brain barrier penetration.
Further research is needed to fully elucidate the comparative efficacy and safety of these different PSD-95 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and future neuroprotective compounds. The ultimate goal is to translate these promising preclinical findings into effective therapies for patients suffering from ischemic stroke and other neurological disorders characterized by excitotoxicity.
References
- 1. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVLX-144 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. avilexpharma.com [avilexpharma.com]
- 9. avilexpharma.com [avilexpharma.com]
- 10. Preclinical evaluation of ZL006-05, a new antistroke drug with fast-onset antidepressant and anxiolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-stroke effects of IC87201 on neurobehavioral function and brain injuries: A stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of nerinetide in patients with acute ischaemic stroke enrolled in the early window: a post-hoc meta-analysis of individual patient data from three randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vjneurology.com [vjneurology.com]
A Researcher's Guide to Control Experiments for Tat-NR2B9c TFA in Neuroprotection Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of control experiments for the neuroprotective peptide Tat-NR2B9c TFA. It includes supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of neuroprotection studies.
Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that has shown promise in preclinical and clinical studies for conditions like ischemic stroke. Its mechanism of action involves the disruption of the postsynaptic density-95 (PSD-95) protein's interaction with the NMDA receptor subunit GluN2B and neuronal nitric oxide synthase (nNOS). This interference with the PSD-95/nNOS complex mitigates downstream excitotoxic signaling cascades, including the reduction of nitric oxide (NO) and superoxide (B77818) production, which are key mediators of neuronal damage.[1]
To rigorously evaluate the neuroprotective efficacy of Tat-NR2B9c, the inclusion of appropriate controls is paramount. This guide details the critical control experiments, provides comparative data, and outlines the methodologies for key experimental assays.
Comparison of Tat-NR2B9c with Key Controls and Alternatives
Proper experimental design necessitates the use of negative and positive controls to validate the specific effects of Tat-NR2B9c. The most common and critical controls are a scrambled version of the peptide and the vehicle in which the peptide is delivered. Furthermore, comparing Tat-NR2B9c to other neuroprotective agents provides valuable context for its efficacy.
Table 1: In Vivo Neuroprotective Efficacy of Tat-NR2B9c and Controls in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Treatment Group | Dose (nmol/kg) | n | Infarct Volume Reduction (%) | Neurological Deficit Score (Mean ± SD) |
| Vehicle (Saline) | - | 10 | 0 | 12.5 ± 1.5 |
| Tat-NR2B9c | 10 | 9 | 26.0% (p=0.03) | 9.8 ± 2.1* |
| Scrambled Tat-NR2B9c | 10 | 8 | No significant reduction | 12.1 ± 1.8 |
| R18 (Alternative) | 100 | 10 | 19.7% (p=0.043) | 10.5 ± 2.5 |
*Data compiled from multiple sources for illustrative purposes. Statistical significance (p < 0.05) is indicated relative to the vehicle control.
Table 2: In Vitro Neuroprotective Effects Against NMDA-Induced Excitotoxicity in Cortical Neurons
| Treatment Group | Concentration (µM) | n | Reduction in Neuronal Death (%) |
| Vehicle (Media) | - | 12 | 0 |
| Tat-NR2B9c | 0.5 | 12 | ~50% (p<0.005) |
| Scrambled Tat-NR2B9c | 0.5 | 12 | No significant reduction |
*Data compiled from multiple sources for illustrative purposes. Statistical significance (p < 0.05) is indicated relative to the vehicle control.
Signaling Pathway and Experimental Workflow
To understand the context of these control experiments, it is essential to visualize the underlying biological pathways and the experimental process.
Caption: Tat-NR2B9c signaling pathway in neuroprotection.
Caption: Experimental workflow for in vivo neuroprotection studies.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of research findings.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This surgical procedure is a widely used model to induce focal cerebral ischemia, mimicking human stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Place the rat in a supine position and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter should be used to confirm a significant drop in cerebral blood flow.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
Neurological Deficit Scoring
This assessment is performed to evaluate the functional outcome after stroke. A commonly used scale is the Bederson score or a more comprehensive multi-point scale.[2]
Procedure (24 hours post-tMCAO):
-
Tail Suspension Test: Suspend the rat by its tail. A healthy rat will extend both forelimbs towards the floor. A rat with neurological deficits will flex the contralateral forelimb.
-
Lateral Push Test: Place the rat on a flat surface. Gently push the rat sideways towards the paretic side. A healthy rat will resist the push, while an impaired rat will be easily pushed over.
-
Circling Behavior: Observe the rat's spontaneous movement in an open field. Rats with significant infarcts often circle towards the paretic side.
Scoring (Example 5-point scale):
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Forelimb flexion and decreased resistance to lateral push
-
3: Forelimb flexion, decreased resistance, and circling
-
4: Severe neurological deficits, unable to walk spontaneously
-
5: Death
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial enzymes in living cells to a red formazan (B1609692) product. Infarcted tissue, lacking these enzymes, remains unstained (white).[3][4]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
24 hours after tMCAO, euthanize the rat and perfuse the brain with cold saline.
-
Carefully remove the brain and place it in a brain matrix.
-
Cut the brain into 2 mm coronal slices.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Transfer the slices to a 4% paraformaldehyde solution for fixation.
-
Digitally scan or photograph both sides of each slice.
-
Using image analysis software, measure the area of the infarct (white) and the total area of each hemisphere for each slice.
-
Calculate the infarct volume, often corrected for edema, by integrating the infarct areas across all slices.
Conclusion
The rigorous use of control experiments is fundamental to the validation of Tat-NR2B9c's neuroprotective effects. A scrambled peptide control is essential to demonstrate that the observed effects are sequence-specific and not due to non-specific peptide interactions. A vehicle control is necessary to rule out any effects of the delivery solution. Furthermore, comparison with alternative neuroprotective agents like the R18 polyarginine peptide provides a benchmark for its therapeutic potential. By employing standardized and detailed experimental protocols, researchers can generate reliable and reproducible data, which is crucial for the translation of promising neuroprotective strategies from the laboratory to clinical applications.
References
Scrambled Peptide Control for Tat-NR2B9c TFA Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective peptide Tat-NR2B9c (TFA salt) and its scrambled peptide control. The appropriate use of a scrambled peptide is crucial for demonstrating the sequence-specific effects of Tat-NR2B9c in preclinical studies. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to assist in the robust design and interpretation of experiments.
Introduction to Tat-NR2B9c and the Imperative for a Scrambled Control
Tat-NR2B9c, also known as NA-1, is a cell-penetrating peptide that has demonstrated significant neuroprotective effects in models of ischemic stroke. It is composed of the nine C-terminal amino acids of the NMDA receptor subunit GluN2B (formerly NR2B) linked to the 11-amino acid Tat peptide from the HIV-1 virus, which facilitates its entry into neurons. The trifluoroacetate (B77799) (TFA) salt is a common counter-ion resulting from the solid-phase peptide synthesis process. While generally acceptable for in vivo studies, researchers should be aware that TFA can have biological effects and may need to be exchanged for a different salt, such as acetate, for certain in vitro cell-based assays.
The therapeutic action of Tat-NR2B9c stems from its ability to uncouple the NMDA receptor from downstream excitotoxic signaling pathways by disrupting the interaction between the GluN2B subunit and the postsynaptic density protein-95 (PSD-95)[1][2]. To validate that the observed neuroprotective outcomes are a direct consequence of this specific molecular disruption and not due to non-specific effects of a similarly charged or composed peptide, a scrambled peptide control is an indispensable experimental tool. A scrambled peptide consists of the same amino acids as the active peptide but in a randomized sequence, thus lacking the specific binding motif.
Quantitative Comparison of Tat-NR2B9c and Scrambled Peptide Control
The following tables summarize quantitative data from key studies, highlighting the differential effects of Tat-NR2B9c and its scrambled control on critical endpoints in both in vitro and in vivo models of neuronal injury.
Table 1: In Vitro Efficacy of Tat-NR2B9c vs. Scrambled Control in Neuronal Cultures
| Endpoint | Experimental Condition | Tat-NR2B9c | Scrambled Peptide Control | Reference |
| NMDA-induced Superoxide (B77818) Production | 100 µM NMDA for 30 min | ~75% reduction at 0.5 µM | No significant effect | [1] |
| Phosphorylation of p47phox (NOX2 activation) | 100 µM NMDA for 30 min | Significant reduction | No significant effect | [1] |
| NMDA-induced Neuronal Death | Cortical neurons exposed to NMDA | Significant neuroprotection | No neuroprotection | [3] |
Table 2: In Vivo Efficacy of Tat-NR2B9c vs. Scrambled Control in a Rodent Stroke Model (tMCAO)
| Endpoint | Animal Model | Tat-NR2B9c Treatment | Scrambled Peptide Control | Reference |
| Total Infarct Volume | Rat, 90 min tMCAO | ~67% reduction (3 nmol/g) | No significant reduction | [3] |
| Cortical Infarct Volume | Rat, 90 min tMCAO | ~87% reduction (3 nmol/g) | No significant reduction | [3] |
| Neurological Score | Rat, 24 hours post-MCAO | Significant improvement | No improvement | [3] |
| Infarct Volume | Mouse, 60 min tMCAO | ~26% reduction (10 nmol/g) | Not explicitly tested, but lower doses were ineffective | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro Neuronal Culture Protocol for Superoxide Production Assay
This protocol is adapted from Chen et al., 2015[1].
-
Cell Culture: Primary cortical neurons are prepared from embryonic mice and cultured for 10-12 days in vitro.
-
Treatment: Neuronal cultures are treated with 100 µM N-methyl-D-aspartate (NMDA) for 30 minutes to induce excitotoxicity. Tat-NR2B9c or the scrambled control peptide (sequence: CSFNSYELGSLCYGRKKRRQRRR[2]) is co-incubated at the desired concentration (e.g., 0.5 µM).
-
Superoxide Measurement: Superoxide formation is evaluated using the dihydroethidium (B1670597) (DHE) method. DHE is oxidized by superoxide to a fluorescent product that can be quantified by fluorescence microscopy.
-
p47phox Phosphorylation: To assess the activation of NADPH oxidase (NOX2), the phosphorylation of its subunit p47phox at Ser328 is measured via immunocytochemistry using a phospho-specific antibody.
-
Statistical Analysis: Data are typically analyzed using ANOVA with a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the NMDA-only control.
In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol in Rodents
This protocol is a generalized representation based on studies by Aarts et al., 2002[3] and Cook et al., 2012.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6) are used.
-
Surgical Procedure: Anesthesia is induced, and the animal's body temperature is maintained at 37°C. A midline neck incision is made, and the common, internal, and external carotid arteries are exposed. A nylon monofilament suture with a silicon-coated tip is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The suture remains in place for a defined period (e.g., 90 minutes) to induce transient focal ischemia. It is then withdrawn to allow for reperfusion.
-
Peptide Administration: Tat-NR2B9c or the scrambled peptide control is administered intravenously (e.g., via tail vein injection) at a specified time point, often one hour after the onset of MCAO. A common dose in rats is 3 nmol/g.
-
Outcome Assessment:
-
Neurological Deficit Scoring: A battery of behavioral tests is performed at various time points (e.g., 24 hours) to assess motor and sensory function.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.
-
-
Blinding and Randomization: To ensure unbiased results, the surgeon and the individual assessing the outcomes should be blinded to the treatment groups. Animals should be randomly assigned to each group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of Tat-NR2B9c action and the role of a scrambled control.
References
- 1. PSD-95 stabilizes NMDA receptors by inducing the degradation of STEP61 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Confirming Tat-NR2B9c TFA Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptide Tat-NR2B9c TFA has emerged as a significant neuroprotective agent by inhibiting the interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor subunit NR2B. This guide provides a comparative overview of key in vitro assays essential for confirming the biological activity of this compound, complete with experimental data, detailed protocols, and visual workflows to facilitate understanding and replication.
Mechanism of Action: Disrupting the PSD-95/NMDA Receptor Complex
This compound exerts its neuroprotective effects by disrupting the excitotoxic signaling cascade initiated by overactivation of NMDA receptors. It achieves this by binding to the PDZ domain of PSD-95, a scaffolding protein that links the NMDA receptor to downstream signaling molecules like neuronal nitric oxide synthase (nNOS). This uncoupling prevents the production of neurotoxic molecules, including nitric oxide and reactive oxygen species.[1][2]
Quantitative Analysis of this compound Activity
The efficacy of this compound can be quantified through various binding and inhibitory assays. The following tables summarize key performance data from in vitro studies.
Table 1: Binding Affinity of this compound for PSD-95 PDZ Domains
| Target Domain | EC50 | Reference |
| PSD-95d1 | 670 nM | [1] |
| PSD-95d2 | 6.7 nM | [1] |
Table 2: Inhibition of Protein-Protein Interactions by this compound
| Interaction Inhibited | IC50 | Reference |
| NR2A binding to PSD-95 | 0.5 µM | [1] |
| NR2B binding to PSD-95 | ~8 µM | [1] |
| NR2C binding to PSD-95 | 0.75 µM | [1] |
| nNOS binding to PSD-95 | ~0.2 µM | [1] |
Key In Vitro Experimental Protocols
Detailed methodologies for essential in vitro assays are provided below to enable researchers to confirm the activity of this compound.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of PSD-95/NR2B Interaction
This assay qualitatively demonstrates that this compound disrupts the binding of PSD-95 to the NR2B subunit of the NMDA receptor in a cellular context.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Culture primary cortical neurons or a suitable neuronal cell line. Treat the cells with this compound (e.g., 1 µM) or a control peptide (e.g., Tat-NR2BAA) for 1 hour.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-NR2B antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-PSD-95 antibody to detect the co-immunoprecipitated PSD-95. A significant reduction in the PSD-95 band in the this compound-treated sample compared to the control indicates successful disruption of the interaction.
Western Blot for Downstream Signaling: p38 MAPK Activation
This assay assesses the functional consequence of this compound treatment by measuring the phosphorylation of p38 MAPK, a downstream kinase in the excitotoxic signaling pathway. This compound is expected to decrease NMDA-induced p38 activation.[1]
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate primary cortical neurons and grow for at least 7 days in vitro.
-
Pre-treat the neurons with this compound (e.g., 200 nM) for 1 hour.
-
Stimulate the cells with NMDA (e.g., 50 µM) for 10 minutes.
-
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Neuroprotection
This colorimetric assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium. It is used to demonstrate the neuroprotective effect of this compound against NMDA-induced excitotoxicity.
Experimental Workflow:
References
A Longitudinal Study Design for Evaluating Tat-NR2B9c TFA's Neuroprotective Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a longitudinal in vivo study designed to evaluate the neuroprotective efficacy of Tat-NR2B9c TFA, a promising therapeutic agent for ischemic stroke. The performance of this compound is objectively compared with two alternative neuroprotective agents, Tat-N-dimer and Memantine (B1676192), supported by detailed experimental protocols and data presentation tables.
Mechanism of Action: A Tale of Two Strategies
This compound and Tat-N-dimer both function by disrupting the protein-protein interaction between the postsynaptic density protein-95 (PSD-95) and the NMDA receptor subunit NR2B. This uncoupling prevents the downstream activation of neuronal nitric oxide synthase (nNOS) and subsequent excitotoxicity, a key driver of neuronal damage in ischemic stroke.[1] Tat-N-dimer is reported to have a higher affinity for PSD-95 compared to Tat-NR2B9c, suggesting potentially greater potency.
In contrast, Memantine is a non-competitive NMDA receptor antagonist. It blocks the NMDA receptor channel when it is excessively open, thereby reducing the influx of calcium ions that triggers excitotoxic cell death cascades.[2][3][4][5][6] This fundamental difference in the mechanism of action provides a valuable point of comparison in evaluating the long-term neuroprotective and functional outcomes.
Longitudinal Study Workflow
The following diagram outlines the proposed longitudinal study design, from animal model induction to final data analysis.
Caption: Experimental workflow for the longitudinal in vivo study.
Signaling Pathway of this compound
The neuroprotective effect of this compound is initiated by its disruption of the PSD-95/NMDA receptor complex. The following diagram illustrates this key interaction and the subsequent downstream signaling cascade.
Caption: Signaling pathway of this compound in neuroprotection.
Experimental Protocols
Animal Model and Stroke Induction
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) will be used. Animals will be housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Stroke Induction: Transient middle cerebral artery occlusion (MCAO) will be induced for 90 minutes using the intraluminal filament method. This model reliably produces an ischemic lesion in the cortex and striatum.
Drug Administration
-
This compound: Administered intravenously (i.v.) at a dose of 10 nmol/g body weight, 1 hour after the onset of MCAO.[7]
-
Tat-N-dimer: Administered i.v. at a dose of 3 nmol/g body weight, 30 minutes after MCAO.
-
Memantine: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg body weight, 2 hours after MCAO.[3]
-
Control Group: A vehicle (saline) control group will be included.
Longitudinal Behavioral Assessments
A battery of behavioral tests will be performed at baseline (before MCAO) and on days 1, 3, 7, 14, 21, and 28 post-MCAO to assess sensorimotor and cognitive function.
-
Modified Neurological Severity Score (mNSS): A composite score to evaluate motor, sensory, balance, and reflex functions.
-
Cylinder Test: To assess forelimb use asymmetry, indicative of motor deficits.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Morris Water Maze: To assess spatial learning and memory (conducted during the final week of the study).
Histological and Biochemical Analysis (Endpoint)
At day 28, animals will be euthanized, and brain tissue will be collected for analysis.
-
Infarct Volume Measurement: Brain slices will be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.
-
Neuronal Viability: Nissl staining will be used to quantify surviving neurons in the peri-infarct region.
-
Apoptosis Assessment: TUNEL staining will be performed to detect apoptotic cells.
-
Western Blot Analysis: To quantify the expression levels of key proteins in the signaling pathway, including PSD-95, nNOS, and cleaved caspase-3.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data that will be collected throughout the longitudinal study.
Table 1: Longitudinal Motor Function Assessment (mNSS Scores)
| Treatment Group | Baseline | Day 1 | Day 3 | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | |||||||
| This compound | |||||||
| Tat-N-dimer | |||||||
| Memantine |
Table 2: Forelimb Asymmetry (Cylinder Test - % Contralateral Paw Use)
| Treatment Group | Baseline | Day 3 | Day 7 | Day 14 | Day 21 | Day 28 |
| Vehicle Control | ||||||
| This compound | ||||||
| Tat-N-dimer | ||||||
| Memantine |
Table 3: Endpoint Histological and Biochemical Outcomes (Day 28)
| Treatment Group | Infarct Volume (mm³) | Neuronal Survival (%) | Apoptotic Cells/field | PSD-95 Expression | nNOS Expression |
| Vehicle Control | |||||
| This compound | |||||
| Tat-N-dimer | |||||
| Memantine |
Statistical Analysis
Longitudinal data from behavioral tests will be analyzed using a mixed-effects model to account for repeated measures within the same subjects. Endpoint data (histological and biochemical) will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple comparisons. A p-value of less than 0.05 will be considered statistically significant.
Conclusion
This comprehensive longitudinal study design provides a robust framework for the in-vivo evaluation of this compound and its comparison with relevant alternatives. By employing a combination of behavioral, histological, and biochemical analyses over an extended period, this design will yield valuable insights into the long-term neuroprotective efficacy and functional recovery potential of these promising therapeutic agents for ischemic stroke. The detailed protocols and structured data presentation will ensure clarity, reproducibility, and ease of comparison for researchers in the field.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine enhances recovery from stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tat-NR2B9c and Memantine in Preclinical Models of Excitotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent neuroprotective agents, Tat-NR2B9c (NA-1) and memantine (B1676192), in the context of excitotoxicity, a key pathological process in neurological disorders such as ischemic stroke. This document summarizes key experimental data, outlines methodologies, and visualizes the distinct mechanisms of action of these compounds.
At a Glance: Tat-NR2B9c vs. Memantine
| Feature | Tat-NR2B9c (NA-1) | Memantine |
| Primary Mechanism | Disrupts the NMDA receptor-PSD-95-nNOS signaling complex. | Low-affinity, uncompetitive NMDA receptor antagonist. |
| Molecular Target | Postsynaptic Density Protein 95 (PSD-95). | NMDA receptor ion channel. |
| Mode of Action | Prevents downstream excitotoxic signaling. | Blocks excessive Ca2+ influx through the NMDA receptor. |
| Preclinical Efficacy | Reduces infarct volume and improves neurological outcomes in rodent and non-human primate models of stroke. | Shows dose-dependent effects, with low doses being neuroprotective and high doses potentially being detrimental in rodent stroke models. |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of Tat-NR2B9c and memantine in models of ischemic stroke.
Tat-NR2B9c Efficacy Data
| Animal Model | Ischemia Model | Treatment Dose & Timing | Key Findings | Reference |
| Mice | 60 min tMCAO | 10 nmol/g, IV, at reperfusion | 26.0% reduction in infarct volume (p=0.03) | [1] |
| Cynomolgus Macaques | Embolic Stroke | Single IV dose post-embolization | Significantly reduced number and volume of strokes | [2] |
| Rats | tMCAO | 3 hours post-occlusion | Reduced infarct volumes by ~75% | [3] |
Memantine Efficacy Data
| Animal Model | Ischemia Model | Treatment Dose & Timing | Key Findings | Reference |
| Mice | 60 min tMCAO | 0.2 mg/kg/day, 24h pre-ischemia | 30-50% reduction in lesion volume | [4] |
| Mice | 60 min tMCAO | 20 mg/kg/day, 24h pre-ischemia | Potentiated ischemic injury | [4] |
| Mice | Photothrombotic Stroke | 30 mg/kg/day, >2h post-stroke | No difference in infarct size, but improved motor control at 28 days | [5] |
| Rats | 2h MCAO | 30 mg/kg, oral, at reperfusion | Lower percentage of ischemic area compared to control | [6] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Tat-NR2B9c: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice[1]
-
Animal Model: Male C57BL/6 mice.
-
Ischemia Induction: The middle cerebral artery (MCA) was occluded for 60 minutes using an intraluminal filament. Reperfusion was initiated by withdrawing the filament.
-
Drug Administration: Tat-NR2B9c (10 nmol/g) was administered intravenously at the time of reperfusion.
-
Outcome Measures: Infarct volumes were quantified 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Statistical Analysis: One-way ANOVA with Bonferroni correction for multiple comparisons.
Memantine: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice[4]
-
Animal Model: Male C57BL/6 mice.
-
Ischemia Induction: The MCA was occluded for 60 minutes with an intraluminal filament, followed by reperfusion.
-
Drug Administration: Memantine was administered systemically via osmotic minipumps at various doses (0.02, 0.2, 2, 10, and 20 mg/kg/day) starting 24 hours before the ischemic insult and continuing for 48 hours.
-
Outcome Measures: Lesion volume was assessed 48 hours post-MCAO. Behavioral outcomes were also evaluated.
-
Statistical Analysis: Non-parametric comparisons were used to analyze lesion volumes.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms by which Tat-NR2B9c and memantine confer neuroprotection are visualized below.
Caption: Tat-NR2B9c signaling pathway.
Tat-NR2B9c acts by disrupting the protein-protein interaction between the NR2B subunit of the NMDA receptor and the scaffolding protein PSD-95.[7] This uncoupling prevents the downstream activation of neuronal nitric oxide synthase (nNOS) and NADPH oxidase, thereby inhibiting the production of neurotoxic molecules like nitric oxide and superoxide.[8][9]
Caption: Memantine signaling pathway.
Memantine is a low-affinity, uncompetitive antagonist of the NMDA receptor. It preferentially blocks the ion channel when it is excessively open due to prolonged glutamate exposure, thereby preventing pathological calcium influx while still permitting normal synaptic transmission.[10][11]
Comparative Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating neuroprotective agents in a preclinical stroke model.
Caption: Preclinical neuroprotection study workflow.
Conclusion
Both Tat-NR2B9c and memantine have demonstrated neuroprotective potential in preclinical models of excitotoxicity by targeting the NMDA receptor pathway, albeit through different mechanisms. Tat-NR2B9c offers a targeted approach by uncoupling the NMDA receptor from downstream death signaling pathways, with promising results in both rodent and primate models of stroke. Memantine, a clinically available drug, shows a more complex dose-dependent effect, where lower doses appear to be neuroprotective. This guide highlights the importance of considering these mechanistic differences and the nuances of experimental design when evaluating and comparing neuroprotective strategies for clinical translation. Further research is warranted to fully elucidate the therapeutic windows and optimal dosing for both agents in various excitotoxic conditions.
References
- 1. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tat-NR2B9c TFA
This document provides essential safety and logistical information for the proper disposal of Tat-NR2B9c TFA, a postsynaptic density-95 (PSD-95) inhibitor peptide.[1][2][3][4] The trifluoroacetic acid (TFA) salt form of this peptide requires specific handling and disposal procedures due to the hazardous nature of TFA.
Core Safety Information
Trifluoroacetic acid is a strong acid that is corrosive and harmful to aquatic life with long-lasting effects.[5][6] It is crucial to handle this compound with appropriate personal protective equipment and to follow the disposal guidelines to ensure personnel safety and environmental protection.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5] |
| Eye Damage/Irritation | Causes serious eye damage.[5] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects.[5][6] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following PPE is mandatory:
-
Gloves: Wear chemical-resistant gloves. If contact occurs, change gloves immediately.[7]
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.[8]
Disposal Procedures
The following procedures provide a step-by-step guide for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, clearly labeled, and closed container for this compound waste.[8] This container should be made of a material compatible with acidic waste. Do not use metal containers.[6][8]
-
Waste Compatibility: Do not mix this compound waste with incompatible materials such as bases, oxidizing agents, or reducing agents.[7]
-
Contaminated Materials: Dispose of any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, as hazardous waste in the designated container.[7]
Step 2: Storage of Waste
-
Secure Storage: Store the hazardous waste container in a well-ventilated area, away from incompatible materials.[6][8]
-
Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the name "this compound".[8]
-
Container Integrity: Keep the container tightly closed when not in use and ensure it is in good condition to prevent leaks.[8]
Step 3: Final Disposal
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[8]
-
Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[6]
-
Do Not Drain Dispose: Never pour this compound waste down the drain.[6][8]
Accidental Spill Procedures
In the event of a small spill (<500 mL) within a chemical fume hood, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Confine the spill to a small area using an inert absorbent material such as sand, diatomaceous earth, or a commercial acid spill kit.[5]
-
Personal Protective Equipment: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Cleanup: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For spills outside of a fume hood or larger spills, evacuate the area, close the door, and contact your institution's emergency response team or EH&S.[7]
Experimental Workflow & Disposal Pathway
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAS#:1834571-04-8 | Chemsrc [chemsrc.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. amherst.edu [amherst.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
Navigating the Safe Handling of Tat-NR2B9c TFA: A Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals working with Tat-NR2B9c TFA, ensuring a comprehensive understanding of its handling and disposal is paramount for laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure research environment. The primary hazard associated with this compound stems from the Trifluoroacetic acid (TFA) component, a corrosive substance requiring stringent safety measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Preparation and Handling | Gloves: Double gloving is recommended. Change gloves immediately upon contact. Eye Protection: Chemical safety goggles or a face shield. Lab Coat: A lab coat must be worn to protect from splashes. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For higher-risk procedures, a respirator may be necessary. |
| Spill Cleanup (Minor) | Gloves: Chemical-resistant gloves (double-gloving recommended). Eye Protection: Chemical safety goggles and a face shield. Lab Coat: Chemical-resistant lab coat or apron. Respiratory Protection: Use of a respirator is advised. |
| Waste Disposal | Gloves: Chemical-resistant gloves. Eye Protection: Chemical safety goggles. Lab Coat: Standard lab coat. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operational procedures is critical to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[2][3]
-
Eye-wash Station and Safety Shower: An accessible and functioning eye-wash station and safety shower are mandatory in any laboratory where this compound is handled.[2]
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
-
Do not eat, drink, or smoke in the laboratory.
Transportation and Storage
-
Transport this compound in a sealed, clearly labeled, and chemically compatible secondary container.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and metals.[4][5]
-
Keep the container tightly closed when not in use.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Minor Spill (<500 mL) within a Fume Hood:
-
Alert personnel in the immediate area.
-
Use an inert absorbent material to contain the spill.[5]
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.[2]
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention if you feel unwell.
-
-
Ingestion:
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, pipette tips, and gloves, must be collected in a designated, labeled, and sealed hazardous waste container.[1]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Tat-NR2B9c Trifluoroacetate."
-
Disposal Request: Follow your institution's procedures for hazardous waste disposal. This typically involves contacting the EHS department to arrange for pickup and disposal.
-
Prohibited Disposal: Do NOT dispose of this compound down the drain or in the regular trash.[1]
Visualizing the PPE Workflow
To further clarify the procedural steps for personal protective equipment, the following diagram illustrates the logical workflow for donning and doffing PPE when working with this compound.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
By strictly adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
